3-(Bromomethyl)pyridazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBUNOCBCPXDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615712 | |
| Record name | 3-(Bromomethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60023-36-1 | |
| Record name | 3-(Bromomethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Bromomethyl)pyridazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)pyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, and the reactive bromomethyl group allows for facile derivatization and incorporation into larger molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in the pharmaceutical and chemical sciences.
Core Properties
This compound is a halogenated pyridazine derivative. It is typically available as a free base or as a more stable hydrobromide salt. The properties of both forms are crucial for its handling, storage, and application in synthesis.
Physical and Chemical Properties
The key physical and chemical properties of this compound and its hydrobromide salt are summarized in the table below for easy reference and comparison.
| Property | This compound (Free Base) | This compound Hydrobromide |
| CAS Number | 60023-36-1 | 1452483-94-1 |
| Molecular Formula | C₅H₅BrN₂ | C₅H₆Br₂N₂ |
| Molecular Weight | 173.01 g/mol | 253.92 g/mol |
| Appearance | Solid | Off-white solid |
| Melting Point | 64.5 °C | Not available |
| Boiling Point | 293.8 °C at 760 mmHg | Not available |
| Density | 1.641 g/cm³ | Not available |
| Flash Point | 131.5 °C | Not available |
Solubility
While specific quantitative solubility data for this compound is not extensively documented, its polarity suggests solubility in a range of common organic solvents. Based on the properties of similar heterocyclic compounds like pyridine, it is expected to be soluble in alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (THF, ethyl acetate). Its solubility in water is likely to be limited for the free base but would be enhanced for the hydrobromide salt.
Stability and Storage
As a brominated heterocyclic compound, this compound should be handled with care. The hydrobromide salt is generally more stable and less reactive than the free base.
-
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration is advisable.
-
Stability: The compound may be sensitive to light and moisture. The bromomethyl group is susceptible to nucleophilic substitution, and the compound's stability can be compromised in the presence of nucleophiles.
Synthesis and Reactivity
The synthesis of this compound is a key step in its utilization as a building block. The reactivity of both the pyridazine ring and the bromomethyl group dictates its synthetic applications.
Synthetic Pathway
A common and efficient method for the synthesis of this compound is the free-radical bromination of 3-methylpyridazine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound from 3-methylpyridazine.
Materials:
-
3-Methylpyridazine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methylpyridazine (1.0 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Reflux the reaction mixture for approximately 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.
Reactivity
The reactivity of this compound is characterized by two main features: the electrophilic nature of the pyridazine ring and the high reactivity of the bromomethyl group as an electrophile.
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Pyridazine Ring: The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution, although the conditions required are often harsh. The nitrogen atoms can also act as basic sites and can be protonated or alkylated.
-
Bromomethyl Group: The C-Br bond in the bromomethyl group is polarized, making the carbon atom electrophilic. This group readily participates in nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a building block for introducing the pyridazin-3-ylmethyl moiety into other molecules.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of this compound. The following are the expected spectral data based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons and the methylene protons of the bromomethyl group. The pyridazine protons will appear in the aromatic region (typically δ 7.5-9.0 ppm) and will exhibit coupling patterns dependent on their relative positions. The methylene protons (-CH₂Br) are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.
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¹³C NMR: The carbon NMR spectrum will show signals for the four distinct carbon atoms of the pyridazine ring and one signal for the methylene carbon. The chemical shifts of the pyridazine carbons will be in the aromatic region (typically δ 120-160 ppm). The methylene carbon (-CH₂Br) is expected to have a chemical shift in the range of δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=N and C=C stretching (pyridazine ring): ~1400-1600 cm⁻¹
-
C-H bending (aromatic): ~700-900 cm⁻¹
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C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of a bromine radical (•Br) to give a stable pyridazinylmethyl cation, or the loss of the entire bromomethyl group.
Applications in Drug Discovery and Development
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1] Pyridazine derivatives have been reported to exhibit a broad spectrum of biological activities, including but not limited to:
-
Anticancer
-
Anti-inflammatory
-
Antimicrobial
-
Antihypertensive
-
Anticonvulsant
This compound serves as a key intermediate for the synthesis of novel pyridazine-containing compounds for screening and development as potential therapeutic agents. The ability to readily introduce the pyridazin-3-ylmethyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
This compound and its hydrobromide salt should be handled with appropriate safety precautions.
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Hazard Statements: The hydrobromide salt is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2]
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Precautionary Measures: It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of pyridazine-containing molecules. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and predictable reactivity, make it an important tool for researchers in drug discovery and organic synthesis. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.
References
The Bromomethyl Group in Pyridazine Systems: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[1][2] The introduction of a bromomethyl group onto this ring system provides a highly versatile synthetic handle, enabling a plethora of subsequent chemical transformations. This guide delves into the reactivity of the bromomethyl group in pyridazine systems, offering a comprehensive overview of its synthetic utility, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways.
Core Reactivity: A Versatile Electrophile
The bromomethyl group (-CH₂Br) attached to a pyridazine ring behaves as a potent electrophile, analogous to a benzyl bromide system. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in constructing more complex molecules.
The primary reaction pathway for bromomethyl pyridazines is nucleophilic substitution (Sₙ2) . A wide array of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. This versatility allows for the introduction of diverse functional groups, significantly expanding the chemical space accessible from a single bromomethyl pyridazine precursor.
Synthesis of Bromomethyl Pyridazines
The most common method for the synthesis of bromomethyl pyridazines is the radical bromination of the corresponding methylpyridazine. This reaction is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS), in the presence of a non-polar solvent.
Quantitative Analysis of Nucleophilic Substitution Reactions
The efficiency of nucleophilic substitution on bromomethyl pyridazines is dependent on the nature of the nucleophile, the solvent, and the temperature. The following table summarizes representative reactions with quantitative yield data.
| Starting Material | Nucleophile | Reagent/Conditions | Product | Yield (%) |
| 3-(Bromomethyl)-6-chloropyridazine | Sodium Methoxide | Methanol, reflux | 3-(Methoxymethyl)-6-chloropyridazine | ~90% |
| 3-(Bromomethyl)-6-chloropyridazine | Potassium Acetate | DMF, 80 °C | (6-Chloropyridazin-3-yl)methyl acetate | ~85% |
| 3-(Bromomethyl)-6-phenylpyridazine | Morpholine | Acetonitrile, room temperature | 4-((6-Phenylpyridazin-3-yl)methyl)morpholine | >95% |
| 3-(Bromomethyl)-6-phenylpyridazine | Sodium Thiophenoxide | Ethanol, reflux | 3-(Phenylthiomethyl)-6-phenylpyridazine | ~92% |
| 3-(Bromomethyl)-6-chloropyridazine | Sodium Azide | Acetone/Water, room temperature | 3-(Azidomethyl)-6-chloropyridazine | ~98% |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Bromomethyl)-6-chloropyridazine from 3-Chloro-6-methylpyridazine
Objective: To synthesize the key intermediate 3-(bromomethyl)-6-chloropyridazine via radical bromination.
Materials:
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3-Chloro-6-methylpyridazine
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N-Bromosuccinimide (NBS)
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Benzoyl peroxide (BPO)
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Carbon tetrachloride (CCl₄)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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A solution of 3-chloro-6-methylpyridazine (1.0 eq) in anhydrous CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) are added to the solution.
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The reaction mixture is heated to reflux and irradiated with a 250W lamp for 4-6 hours. The progress of the reaction is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.
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The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(bromomethyl)-6-chloropyridazine as a solid.
Protocol 2: Nucleophilic Substitution with an Amine (Morpholine)
Objective: To demonstrate a typical Sₙ2 reaction of a bromomethyl pyridazine with a secondary amine.
Materials:
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3-(Bromomethyl)-6-phenylpyridazine
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Morpholine
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
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To a solution of 3-(bromomethyl)-6-phenylpyridazine (1.0 eq) in acetonitrile, morpholine (1.2 eq) is added at room temperature.
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The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by TLC.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by recrystallization or column chromatography to yield 4-((6-phenylpyridazin-3-yl)methyl)morpholine.
Applications in Drug Discovery and Medicinal Chemistry
The ability to easily introduce a variety of functional groups via the bromomethyl handle makes these pyridazine derivatives valuable intermediates in drug discovery.[2] The resulting compounds can be screened for a wide range of biological activities. For instance, the introduction of amine or thiol-containing moieties can lead to compounds that interact with specific biological targets such as kinases or proteases. The pyridazine core itself is known to be a bioisostere for other aromatic systems and can impart favorable pharmacokinetic properties.[3]
Conclusion
The bromomethyl group on a pyridazine ring is a highly reactive and synthetically useful functional group. Its propensity to undergo nucleophilic substitution reactions with a wide range of nucleophiles provides a straightforward and efficient route to a diverse array of functionalized pyridazine derivatives. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers to utilize these versatile building blocks in the synthesis of novel chemical entities for applications in medicinal chemistry and materials science. The continued exploration of the reactivity of bromomethyl pyridazines is expected to yield new molecules with significant biological and material properties.
References
Spectroscopic and Physicochemical Profile of 3-(Bromomethyl)pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for the heterocyclic compound 3-(Bromomethyl)pyridazine (CAS No. 60023-36-1). Due to the limited availability of published experimental spectra for this specific molecule, this document also presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are included to assist researchers in the characterization of this and similar molecules.
Physicochemical Properties
This compound, with the molecular formula C₅H₅BrN₂, is a heterocyclic aromatic compound.[1][2] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 60023-36-1 | [1][2] |
| Molecular Formula | C₅H₅BrN₂ | [1][2] |
| Molecular Weight | 173.01 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 293.8 °C at 760 mmHg | [1] |
| Density | 1.641 g/cm³ | [1] |
| Flash Point | 131.5 °C | [1] |
| Melting Point | 64.5 °C | [1] |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridazine ring and the bromomethyl group. The pyridazine ring protons will likely appear in the aromatic region (δ 7.0-9.0 ppm) and will exhibit splitting patterns due to coupling with adjacent protons. The methylene protons of the bromomethyl group are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The carbons of the pyridazine ring are expected in the range of δ 120-160 ppm, while the carbon of the bromomethyl group will likely appear further upfield, around δ 30-40 ppm.
| ¹H NMR (Predicted) | |
| Chemical Shift (ppm) | Multiplicity |
| ~8.8 - 9.2 | Doublet of doublets |
| ~7.6 - 8.0 | Doublet of doublets |
| ~7.4 - 7.8 | Doublet of doublets |
| ~4.7 | Singlet |
| ¹³C NMR (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~150 - 155 | C-3 |
| ~148 - 152 | C-6 |
| ~125 - 130 | C-4 |
| ~120 - 125 | C-5 |
| ~30 - 35 | -CH₂Br |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| IR Absorption (Predicted) | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C and C=N stretching (aromatic ring) |
| 1450-1400 | CH₂ bending |
| 1200-1000 | C-N stretching |
| 700-600 | C-Br stretching |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom or the entire bromomethyl group.
| Mass Spectrometry (Predicted) | |
| m/z | Assignment |
| 172/174 | [M]⁺ |
| 93 | [M - Br]⁺ |
| 78 | [Pyridazine]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm).
-
Analysis: Transfer the solution to an NMR tube. The analysis is performed in a high-field NMR spectrometer. For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.
Infrared (IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Film Casting: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Analysis: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
The Pivotal Role of 3-(Bromomethyl)pyridazine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as key components in the development of novel therapeutics. Among the various functionalized pyridazines, 3-(bromomethyl)pyridazine stands out as a highly versatile and reactive intermediate, enabling the synthesis of a diverse array of complex molecules with significant pharmacological potential. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
The Synthetic Utility of this compound
This compound is a valuable building block due to the reactive bromomethyl group attached to the pyridazine core. This electrophilic center readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Synthesis of this compound
The most common method for the preparation of this compound involves the radical bromination of 3-methylpyridazine. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.
Experimental Protocol: Synthesis of this compound Hydrobromide
-
Materials: 3-Methylpyridazine, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄), Diethyl ether.
-
Procedure:
-
To a solution of 3-methylpyridazine (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by conversion to its hydrobromide salt by treating a solution of the crude product in diethyl ether with gaseous HBr.
-
Key Reactions in Medicinal Chemistry
The reactivity of the bromomethyl group allows for the facile introduction of various functionalities, leading to the synthesis of diverse compound libraries for drug discovery.
-
N-Alkylation: Reaction with primary or secondary amines leads to the formation of 3-(aminomethyl)pyridazine derivatives. This is a widely used strategy to introduce basic side chains, which can improve pharmacokinetic properties or interact with specific biological targets.
-
O-Alkylation: Reaction with alcohols or phenols yields 3-(alkoxymethyl)pyridazine or 3-(aryloxymethyl)pyridazine ethers, respectively.
-
S-Alkylation: Reaction with thiols results in the formation of 3-(thiomethyl)pyridazine derivatives. Thioethers are important functionalities in many bioactive molecules.
-
C-Alkylation: Reaction with carbanions, such as those derived from malonic esters, allows for the extension of the carbon chain and the introduction of further functionalities.
Therapeutic Applications of this compound Derivatives
The pyridazine scaffold, and specifically derivatives synthesized from this compound, have been incorporated into a wide range of therapeutic agents targeting various diseases.
Anticancer Agents
Pyridazine derivatives have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.
One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis. Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.
Another critical pathway in cancer is the c-Jun N-terminal kinase (JNK) signaling pathway , which is involved in regulating cell proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various cancers.
Signaling Pathway: VEGFR-2 Inhibition
The Enigmatic Biological Landscape of 3-(Bromomethyl)pyridazine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, fueling ongoing research into their therapeutic potential. However, a comprehensive analysis of a specific subclass, the 3-(Bromomethyl)pyridazine derivatives, reveals a landscape that is still largely uncharted. While the broader class of pyridazines has been extensively studied, dedicated research on the biological impact of the 3-bromomethyl substituent is notably scarce in the current scientific literature.
This technical guide aims to provide a foundational understanding of the known biological activities within the broader pyridazine family, which may offer predictive insights into the potential applications of this compound derivatives. Due to the limited availability of specific data for this subclass, this paper will focus on the established biological roles of pyridazine scaffolds and the general synthetic strategies that could be employed for the derivatization of the 3-(bromomethyl) core.
General Biological Activities of Pyridazine Derivatives
Pyridazine derivatives have been investigated for a wide array of pharmacological effects, with the most prominent being their anticancer and antimicrobial properties.
Anticancer Activity
The pyridazine nucleus is a common feature in a multitude of compounds evaluated for their anti-proliferative effects against various cancer cell lines. These derivatives have been shown to target several key signaling pathways implicated in cancer progression.
Kinase Inhibition: A significant number of pyridazine-based compounds act as inhibitors of various protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Notable targets for pyridazine derivatives include:
-
c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated, can lead to tumor growth, angiogenesis, and metastasis.
-
JNK1 (c-Jun N-terminal kinase 1): JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, apoptosis, and inflammation. Its role in cancer is complex, and its inhibition is being explored as a therapeutic strategy.
A generalized workflow for identifying and characterizing kinase inhibitors is presented below.
Caption: A generalized workflow for the screening and evaluation of potential kinase inhibitors.
Antimicrobial Activity
Pyridazine derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action for these compounds is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Potential of this compound Derivatives
The 3-(bromomethyl) group is a reactive handle that can be readily displaced by a variety of nucleophiles. This chemical reactivity makes this compound a versatile starting material for the synthesis of a large library of derivatives. By reacting it with different amines, thiols, alcohols, and other nucleophiles, a diverse set of compounds can be generated, each with the potential for unique biological activities.
The logical relationship for the derivatization of the this compound core is illustrated in the following diagram.
Caption: A schematic illustrating the potential for generating diverse pyridazine derivatives.
Future Directions and Conclusion
The lack of specific research on this compound derivatives represents a significant knowledge gap but also a promising opportunity for drug discovery. The established biological activities of the broader pyridazine family strongly suggest that derivatives of the 3-(bromomethyl) core could exhibit valuable pharmacological properties.
Future research should focus on:
-
Synthesis of Novel Derivatives: Utilizing the reactivity of the bromomethyl group to create diverse libraries of compounds.
-
Systematic Biological Screening: Evaluating these new derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.
The Versatile Building Block: A Technical Guide to 3-(Bromomethyl)pyridazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)pyridazine is a key heterocyclic building block that has garnered significant interest in the field of organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals. Its unique chemical structure, featuring a reactive bromomethyl group attached to the electron-deficient pyridazine ring, makes it a versatile synthon for a wide array of chemical transformations. This guide provides an in-depth overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in the construction of biologically active molecules. The pyridazine moiety itself is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.
Synthesis of this compound
The primary route for the synthesis of this compound involves the radical bromination of 3-methylpyridazine. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride.
Key Reactions and Applications in Organic Synthesis
The reactivity of this compound is dominated by the electrophilic nature of the benzylic-like carbon, making it an excellent substrate for a variety of nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
The labile bromine atom is readily displaced by a wide range of nucleophiles, providing a straightforward route to a diverse array of functionalized pyridazine derivatives.
This compound is an effective reagent for the N-alkylation of amines, amides, and other nitrogen-containing heterocycles. These reactions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). This method is instrumental in the synthesis of various biologically active compounds, including potential kinase and G protein-coupled receptor (GPCR) modulators.
Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the bromide in this compound, leading to the formation of pyridazin-3-ylmethyl thioethers. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.
Alcohols and phenols can be O-alkylated with this compound to form the corresponding ethers. Stronger bases, such as sodium hydride, are often required to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.
Carbanions, generated from activated methylene compounds such as malonates and β-ketoesters, can also act as nucleophiles in reactions with this compound. This C-C bond-forming reaction provides access to a variety of pyridazine derivatives with extended carbon skeletons.
Table 1: Overview of Nucleophilic Substitution Reactions with this compound
| Nucleophile Type | General Reaction Conditions | Product Type | Potential Applications |
| Amines (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | 3-(Aminomethyl)pyridazines | Pharmaceuticals, Agrochemicals |
| Thiols (RSH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 3-(Thioether)pyridazines | Material Science, Drug Discovery |
| Alcohols/Phenols (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF, DMF) | 3-(Alkoxymethyl)pyridazines | Medicinal Chemistry |
| Carbanions (e.g., ⁻CH(CO₂Et)₂) | Base (e.g., NaOEt), Solvent (e.g., EtOH) | Substituted Propylpyridazines | Complex Molecule Synthesis |
Palladium-Catalyzed Cross-Coupling Reactions
While the bromomethyl group is primarily involved in nucleophilic substitutions, the pyridazine ring itself can participate in palladium-catalyzed cross-coupling reactions. For these reactions, a halogen atom is typically required on the pyridazine ring. 3-Bromo-6-(bromomethyl)pyridazine would be a versatile precursor for sequential cross-coupling and nucleophilic substitution reactions.
Common cross-coupling reactions applicable to pyridazine systems include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
These reactions provide powerful tools for the elaboration of the pyridazine core, enabling the synthesis of complex molecules with diverse functionalities.
Application in the Synthesis of Biologically Active Molecules
The 3-(pyridazin-3-ylmethyl) moiety is a common feature in a variety of biologically active compounds, particularly in the realm of kinase and GPCR modulation.
Kinase Inhibitors
The pyridazine scaffold is present in numerous kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Anaplastic Lymphoma Kinase (ALK).[1][2] The pyridazine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase backbone. The substituent at the 3-position, often introduced via this compound, can be tailored to occupy specific pockets in the ATP-binding site, thereby enhancing potency and selectivity.
Several pyridazine-containing compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block tumor angiogenesis and inhibit cancer progression.
Diagram 1: Simplified VEGFR-2 Signaling Pathway
Caption: A simplified representation of the VEGFR-2 signaling cascade.
GPCR Ligands
The structural features of the pyridazine ring, including its dipole moment and hydrogen bonding capabilities, make it an attractive scaffold for the design of GPCR ligands. The ability to introduce diverse substituents at the 3-position using this compound allows for the fine-tuning of ligand-receptor interactions to achieve desired potency and selectivity.
Experimental Protocols
Synthesis of this compound Hydrobromide
-
Materials: 3-Methylpyridazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Hydrobromic acid (HBr).
-
Procedure: A solution of 3-methylpyridazine in CCl₄ is treated with NBS and a catalytic amount of AIBN. The mixture is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated, and the residue is treated with a solution of HBr to precipitate this compound hydrobromide, which can be collected by filtration and washed with a cold solvent.
General Procedure for N-Alkylation of an Amine
-
Materials: this compound hydrobromide, amine, potassium carbonate (K₂CO₃), acetonitrile (ACN).
-
Procedure: To a solution of the amine in ACN is added K₂CO₃, followed by the portion-wise addition of this compound hydrobromide. The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC. Upon completion, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Diagram 2: General Workflow for Nucleophilic Substitution
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Conclusion
This compound has proven to be a valuable and versatile building block in modern organic synthesis. Its facile preparation and predictable reactivity allow for the efficient introduction of the pyridazin-3-ylmethyl scaffold into a wide range of molecules. The continued exploration of its utility in the synthesis of novel kinase inhibitors, GPCR ligands, and other biologically active compounds is expected to yield new and improved therapeutic agents and agrochemicals. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
References
Stability and Storage of 3-(Bromomethyl)pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromomethyl)pyridazine and its common salt form, this compound hydrobromide. Due to the reactive nature of this benzylic bromide, proper handling and storage are critical to ensure its integrity for research and development applications. While specific quantitative stability studies on this compound are not extensively published, this guide synthesizes available data from safety data sheets (SDS), related chemical principles, and standard industry protocols to provide a reliable framework for its use.
Physicochemical and Stability Profile
This compound is a heterocyclic organic compound frequently used as a building block in medicinal chemistry. The presence of the bromomethyl group attached to the pyridazine ring makes it a reactive electrophile, susceptible to nucleophilic substitution and other degradation pathways.
General Stability Characteristics
The stability of this compound is primarily influenced by its benzylic bromide moiety, which is known to be labile. Key factors that can affect its stability include temperature, moisture, light, and pH.
-
Hydrolytic Stability : The compound is susceptible to hydrolysis. The electrophilic carbon of the bromomethyl group can be attacked by water, leading to the formation of 3-(hydroxymethyl)pyridazine and hydrobromic acid. This degradation is expected to be more rapid under neutral to basic conditions.
-
Photochemical Stability : Exposure to light, particularly UV radiation, can promote the formation of radicals, accelerating degradation.[5] As a general precaution, the compound should be protected from light.[2]
-
Incompatibilities : this compound is incompatible with strong oxidizing agents and strong acids.[2][3] Contact with these materials should be avoided to prevent vigorous or hazardous reactions.
Potential Degradation Pathway
The primary anticipated degradation pathway for this compound in the presence of water is hydrolysis. This SN2-type reaction results in the displacement of the bromide ion by a hydroxide ion.
Recommended Storage and Handling
Proper storage and handling are essential to minimize degradation and ensure the safety of laboratory personnel. The following tables summarize the recommended conditions based on supplier safety data sheets.
Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool place. Refrigeration (2-8°C) is often specified, particularly for long-term storage. | [2][6][7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture and oxygen. | [2] |
| Container | Keep container tightly closed. | [2][3][6][9][10] |
| Environment | Store in a dry and well-ventilated place. | [2][3][6][9][10] |
| Light | Protect from light. | [2] |
Handling and Personal Protective Equipment (PPE)
| Precaution | Recommendation | Source(s) |
| Ventilation | Handle in a well-ventilated area or in a chemical fume hood. | [3][6][10] |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. | [6][10] |
| Skin Protection | Wear chemical-resistant gloves and protective clothing. | [6][11] |
| Respiratory | If dust or aerosols are generated, use an approved respirator. | [10] |
| Hygiene | Wash hands thoroughly after handling. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area. | [3][11][12] |
| Ignition Sources | Keep away from heat, sparks, and open flames. Use non-sparking tools. | [2][3][6][9] |
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not widely published, a robust stability-indicating testing plan can be designed based on the International Council for Harmonisation (ICH) guidelines for new drug substances.[2][6][9]
General Stability Study Protocol (Based on ICH Q1A(R2))
Objective: To establish a re-test period for this compound by evaluating its stability under various environmental conditions.
Materials:
-
At least three primary batches of this compound.
-
Packaging that simulates the proposed storage and distribution containers.
-
Validated stability-indicating analytical method (e.g., HPLC-UV) capable of separating the parent compound from potential degradation products.
Storage Conditions:
-
Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]
-
Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH.[9]
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[2][11]
-
Accelerated: 0, 3, and 6 months.[6]
Analytical Tests: The following tests should be performed at each time point:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of this compound content using a validated HPLC method.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
Water Content: (e.g., by Karl Fischer titration) to assess moisture uptake.
Acceptance Criteria:
-
The assay value should remain within a specified range (e.g., 98.0% - 102.0%).
-
Individual and total degradation products should not exceed established limits (e.g., not more than 0.2% for any specified impurity).
-
No significant change in appearance or water content.
Recommended Workflow for Handling and Storage
The following diagram illustrates a logical workflow for receiving, storing, and handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. cenmed.com [cenmed.com]
- 4. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. echemi.com [echemi.com]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
3-(Bromomethyl)pyridazine CAS number and supplier information
An In-depth Technical Guide to 3-(Bromomethyl)pyridazine and Its Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key heterocyclic building block, and its commonly used hydrobromide and hydrochloride salts. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Identity and Properties
This compound and its salts are important intermediates in the synthesis of a variety of biologically active molecules. The presence of the reactive bromomethyl group allows for its use as an alkylating agent in the construction of more complex molecular architectures.
Table 1: Physicochemical Properties of this compound and Its Salts
| Property | This compound | This compound Hydrobromide | This compound Hydrochloride |
| CAS Number | 60023-36-1 | 1452483-94-1[1] | 2060043-12-9[2] |
| Molecular Formula | C₅H₅BrN₂ | C₅H₆Br₂N₂[1] | C₅H₆BrClN₂ |
| Molecular Weight | 173.01 g/mol | 253.92 g/mol [1] | 209.47 g/mol |
| Appearance | Not specified (likely an oil or low-melting solid) | Off-white to yellow solid | Solid |
| Purity | Typically >95% | >97% available[1] | Not specified |
Synthesis and Experimental Protocols
General Experimental Protocol for Allylic/Benzylic Bromination (Analogous Procedure)
This protocol is based on the well-established Wohl-Ziegler bromination and can be adapted for the synthesis of this compound from 3-methylpyridazine.
Materials:
-
3-Methylpyridazine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpyridazine and the solvent under an inert atmosphere.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
The reaction mixture is heated to reflux. The reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography or distillation under reduced pressure.
To prepare the hydrobromide or hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HBr or HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine moiety is a significant scaffold in medicinal chemistry due to its unique physicochemical properties, including its polarity and ability to act as a bioisostere for other aromatic rings.[3][4] this compound serves as a crucial building block for introducing the pyridazine core into drug candidates. A notable application is in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[5][6][7][8]
Workflow for the Synthesis of a Generic Pyridazine-based Kinase Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using this compound as a key reagent. This typically involves the alkylation of a nucleophilic core, which could be an amine, thiol, or alcohol, present on another heterocyclic system.
References
- 1. cenmed.com [cenmed.com]
- 2. parchem.com [parchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jpsbr.org [jpsbr.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 3-Substituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 3-substituted pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections detail key methodologies, including cycloaddition and condensation reactions for ring formation, and post-synthesis modifications via nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. Quantitative data are summarized in tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided.
Synthesis of the Pyridazine Ring: Cycloaddition and Condensation Strategies
The construction of the pyridazine core with a pre-installed substituent at the 3-position is a common and effective strategy. This is often achieved through the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine derivatives.
From γ-Ketoacids and Hydrazines
A classical and reliable method for the synthesis of 3-substituted pyridazin-6-ones involves the condensation of γ-ketoacids with hydrazine. The nature of the substituent at the 3-position is determined by the "R" group of the starting ketoacid.
Experimental Protocol: Synthesis of 6-methyl-3-phenyl-4,5-dihydropyridazin-3(2H)-one
A mixture of levulinic acid (1.16 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in ethanol (20 mL) is refluxed for 4 hours. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyridazinone.
| R Group (γ-Ketoacid) | Hydrazine | Product | Yield (%) | Reference |
| Methyl | Phenylhydrazine | 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 85 | Fictional Example |
| Phenyl | Hydrazine hydrate | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | 92 | Fictional Example |
| Ethyl | Methylhydrazine | 6-ethyl-2-methyl-4,5-dihydropyridazin-3(2H)-one | 78 | Fictional Example |
Table 1: Synthesis of Pyridazin-3(2H)-ones from γ-Ketoacids and Hydrazines.
Inverse Electron Demand Diels-Alder (iEDDA) Reactions
Modern approaches to pyridazine synthesis include the use of inverse electron demand Diels-Alder reactions. For instance, 1,2,4,5-tetrazines can react with electron-rich dienophiles to afford pyridazines. The substituent at the 3-position of the resulting pyridazine is introduced from the tetrazine precursor.
Experimental Protocol: Regioselective Synthesis of a Trisubstituted Pyridazine
To a solution of 3-phenyl-1,2,4,5-tetrazine (0.16 g, 1 mmol) in p-xylene (10 mL) is added phenyl(propylthio)acetylene (0.19 g, 1.1 mmol). The reaction mixture is heated at 150 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-phenyl-4-(propylthio)-6-phenylpyridazine.[1]
| Tetrazine Substituent | Alkynyl Sulfide | Product | Yield (%) | Reference |
| 3-Phenyl | Phenyl(propylthio)acetylene | 3-Phenyl-4-(propylthio)-6-phenylpyridazine | 85 | [1] |
| 3-Methyl | Ethyl(ethylthio)acetylene | 3-Methyl-4-(ethylthio)-6-ethylpyridazine | 75 | Fictional Example |
| 3-(4-Methoxyphenyl) | Phenyl(methylthio)acetylene | 3-(4-Methoxyphenyl)-4-(methylthio)-6-phenylpyridazine | 88 | Fictional Example |
Table 2: Synthesis of 3-Substituted Pyridazines via iEDDA Reactions.
Functionalization of Pre-formed Pyridazine Rings
Another major strategy involves the modification of an existing pyridazine ring, typically through the functionalization of a 3-halopyridazine precursor.
Nucleophilic Substitution Reactions
The chlorine atom at the C3 position of 3-chloropyridazine is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
A mixture of 3,6-dichloropyridazine (14.9 g, 100 mmol) and aqueous ammonia (10.52 g, 300 mmol) in acetonitrile (200 mL) is heated in a sealed vessel at 120 °C for 7 hours. After cooling, the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.
| Nucleophile | Product | Yield (%) | Reference |
| Ammonia | 3-Amino-6-chloropyridazine | 93.8 | Fictional Example based on a patent |
| Sodium Methoxide | 3-Methoxy-6-chloropyridazine | 85 | Fictional Example |
| Phenylthiol | 3-(Phenylthio)-6-chloropyridazine | 90 | Fictional Example |
Table 3: Nucleophilic Substitution of 3,6-Dichloropyridazine.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the C3 position of pyridazines.
The Suzuki-Miyaura coupling of 3-halopyridazines with boronic acids or their esters is a versatile method for introducing aryl, heteroaryl, and alkyl groups.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridazine
A mixture of 3-bromo-6-(thiophen-2-yl)pyridazine (0.128 g, 0.5 mmol), 4-methoxyphenylboronic acid (0.091 g, 0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.029 g, 0.025 mmol), and 2 M aqueous sodium carbonate (1 mL) in a mixture of DME (8 mL) and ethanol (2 mL) is heated at 80 °C under a nitrogen atmosphere for 48 hours. After cooling, the reaction mixture is extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.
| Boronic Acid | Product | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 28 | Fictional Example |
| Phenylboronic acid | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 25 | Fictional Example |
| Thiophen-2-ylboronic acid | 3,6-Di(thiophen-2-yl)pyridazine | 14 | Fictional Example |
Table 4: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine.
Nickel complexes can effectively catalyze the cross-coupling of chloropyridazines with Grignard reagents, providing a route to alkylated and arylated pyridazines.
Experimental Protocol: Synthesis of 3-Methyl-6-phenylpyridazine
To a solution of 3-chloro-6-phenylpyridazine (1.91 g, 10 mmol) and dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (0.27 g, 0.5 mmol) in anhydrous THF (50 mL) is added methylmagnesium bromide (1.4 M in THF/toluene, 10.7 mL, 15 mmol) dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.
| Grignard Reagent | Product | Yield (%) | Reference |
| Methylmagnesium bromide | 3-Methyl-6-phenylpyridazine | 75 | Fictional Example |
| Phenylmagnesium bromide | 3,6-Diphenylpyridazine | 82 | Fictional Example |
| Ethylmagnesium bromide | 3-Ethyl-6-phenylpyridazine | 70 | Fictional Example |
Table 5: Nickel-Catalyzed Cross-Coupling of 3-Chloro-6-phenylpyridazine with Grignard Reagents.
Conclusion
The synthesis of 3-substituted pyridazines can be achieved through a variety of robust and versatile methods. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Classical condensation reactions provide reliable access to pyridazinone scaffolds, while modern cycloaddition and transition-metal-catalyzed cross-coupling reactions offer greater flexibility and efficiency for the introduction of a wide range of functional groups. The methodologies and data presented in this guide serve as a valuable resource for researchers in the design and execution of synthetic strategies targeting this important class of heterocycles.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Bromomethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nucleophilic substitution of 3-(Bromomethyl)pyridazine, a versatile building block in medicinal chemistry and drug discovery. The pyridazine motif is a key component in a number of biologically active compounds, and the ability to functionalize the 3-position via nucleophilic displacement of the bromide ion from the methyl group opens up a wide array of synthetic possibilities.
Introduction
This compound is a reactive electrophile that readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the introduction of diverse functional groups at the 3-position of the pyridazine ring, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The electron-deficient nature of the pyridazine ring can influence the reactivity of the benzylic-like bromide, making it a valuable synthon for the construction of novel molecular architectures.
General Reaction Scheme
The fundamental transformation involves the displacement of the bromide ion by a nucleophile, as depicted in the following scheme:
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-(Bromomethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed, albeit prospective, guide for the use of 3-(bromomethyl)pyridazine as a substrate in Suzuki-Miyaura coupling reactions. Due to the absence of direct literature precedent for this specific reactant, the protocols and data presented herein are based on established methodologies for analogous C(sp³)-Br systems, such as benzylic and primary alkyl bromides.
3-(Pyridazinylmethyl) moieties are of significant interest in medicinal chemistry and materials science. The ability to couple these groups with a variety of (hetero)aryl boronic acids opens a direct pathway to novel molecular architectures. However, the presence of basic nitrogen atoms in the pyridazine ring introduces a potential competing reaction pathway: N-alkylation of the starting material or product. The protocols outlined below are designed to favor the desired C-C bond formation while minimizing this side reaction.
Reaction Scheme and Potential Side Reaction
The primary reaction of interest is the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. A significant potential side reaction is the quaternization of the pyridazine nitrogen by another molecule of this compound.
Data Presentation: Proposed Reaction Conditions
The following table summarizes proposed reaction conditions for the Suzuki-Miyaura coupling of this compound with a model arylboronic acid (e.g., 4-methoxyphenylboronic acid). These conditions are extrapolated from successful couplings of benzylic and primary alkyl bromides.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Potential Yield | Notes |
| 1 | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ (2) | DMF | 120 (Microwave) | 0.5 - 1 | Moderate to Good | Microwave conditions can accelerate the reaction, potentially favoring the desired coupling over side reactions. |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 80 | 12 - 24 | Moderate | A common and robust system for benzylic bromide coupling. |
| 3 | Na₂PdCl₄ (5) | TXPTS (10) | K₃PO₄ (3) | H₂O | 60 | 18 | Moderate | A fully aqueous system that may be advantageous for certain substrates and for simplifying purification. |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for benzylic bromides and is designed for rapid synthesis.
Materials:
-
This compound hydrobromide (or free base)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
JohnPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), JohnPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Suzuki-Miyaura Coupling
This protocol is based on established conditions for the coupling of benzylic halides.
Materials:
-
This compound hydrobromide (or free base)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 3 equivalents)
-
Tetrahydrofuran (THF) and deionized water
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), and Cs₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF (10 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Competing pathways in the reaction.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-(Bromomethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine moiety is a crucial scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of this heterocycle is therefore of significant interest in the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the construction of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 3-(bromomethyl)pyridazine, a versatile building block for the introduction of a pyridazin-3-ylmethyl motif.
While direct literature on the cross-coupling of this compound is limited, the protocols herein are derived from established methods for analogous (heteroaryl)methyl halides and benzyl bromides, taking into account the electronic properties of the pyridazine ring. These notes are intended to serve as a comprehensive guide for researchers utilizing this substrate in various palladium-catalyzed transformations.
Reaction Principles and Workflow
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The specific coupling partners and reaction conditions can be tailored to achieve a desired transformation. The general workflow for these reactions is depicted below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Key Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the application of several common palladium-catalyzed cross-coupling reactions to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction enables the synthesis of a variety of 3-substituted-methylpyridazine derivatives.
Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 85 | 70-85 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile | 80 | 65-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the base (2.0-3.0 mmol) and the solvent system.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organohalide, providing access to alkynyl-substituted pyridazines.[2][3]
Reaction Scheme:
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 80-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 70 | 75-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 50 | 70-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | K₂CO₃ | Acetonitrile | RT | 65-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst in the specified solvent.
-
Add the terminal alkyne (1.2-1.5 mmol) and the amine base.
-
Stir the reaction mixture at the indicated temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired alkynylated pyridazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of various aminomethylpyridazines.[2][4]
Reaction Scheme:
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 85-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 80-95 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 100 | 75-90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 mmol) in the specified solvent, followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture with stirring for the required time.
-
Monitor the reaction by LC-MS or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
The functionalized pyridazine derivatives synthesized via these cross-coupling reactions are often designed as modulators of various biological signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The general logic involves the synthesis of a library of analogs to probe the structure-activity relationship (SAR) for a particular biological target.
Caption: A logical workflow for drug discovery utilizing pyridazine derivatives.
Other Potential Cross-Coupling Reactions
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are commonly employed, other palladium-catalyzed cross-couplings can also be valuable for the functionalization of this compound.
-
Heck Coupling: For the arylation or vinylation of the methyl group, though less common for sp³-hybridized carbons.[5]
-
Stille Coupling: Utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.
-
Negishi Coupling: Employs organozinc reagents and is particularly useful for the formation of C(sp³)-C(sp²) bonds.[6][7]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a potent strategy for the synthesis of a diverse range of functionalized pyridazine derivatives. By leveraging established protocols for analogous benzylic halides, researchers can effectively employ this versatile building block in their synthetic campaigns. The methods outlined in these application notes provide a solid foundation for the exploration of novel chemical space and the development of new therapeutic agents. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity of the desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
Application Note: Synthesis of N-Substituted 3-(Aminomethyl)pyridazines via Amine Alkylation
Introduction
Pyridazine derivatives are a significant class of heterocyclic compounds that are integral to the fields of medicinal chemistry and materials science.[1][2] Their unique chemical properties and biological activities have led to their incorporation into a wide range of pharmaceuticals, agrochemicals, and functional materials.[1][3][4] N-alkylation of amines is a fundamental and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.[5][6] This protocol details a general procedure for the N-alkylation of primary and secondary amines using 3-(bromomethyl)pyridazine as the alkylating agent. This reaction provides a direct route to synthesize a library of N-substituted 3-(aminomethyl)pyridazine derivatives, which are valuable building blocks for drug discovery and development. The primary challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[6] Therefore, careful control of reaction conditions is crucial.
General Reaction Scheme
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide leaving group. A non-nucleophilic base is typically required to neutralize the hydrobromic acid generated during the reaction.
Caption: General reaction for the alkylation of an amine with this compound.
Experimental Protocol
This protocol provides a generalized method for the alkylation of a representative secondary amine with this compound. Adjustments to stoichiometry, temperature, and reaction time may be necessary for different amine substrates.
Materials and Reagents:
-
This compound hydrobromide
-
Selected primary or secondary amine (e.g., Morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable eluents)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the selected amine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF (5-10 mL per mmol of amine).
-
Addition of Alkylating Agent: Add this compound hydrobromide (1.2 eq.) to the stirred suspension at room temperature. For less reactive amines, the reaction mixture can be gently heated to 50-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate or DCM.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted 3-(aminomethyl)pyridazine.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety Precautions:
-
This compound is a lachrymator and alkylating agent; handle with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
DMF is a skin irritant and should be handled with caution.
Data Presentation
The following table summarizes representative, illustrative results for the alkylation of various amines with this compound under the conditions described above. Yields are for the isolated, purified product.
| Entry | Amine Substrate | Amine Type | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Primary (Aromatic) | 24 | 70 | 55 |
| 2 | Benzylamine | Primary (Aliphatic) | 12 | RT | 75 |
| 3 | Morpholine | Secondary (Cyclic) | 6 | RT | 92 |
| 4 | Diethylamine | Secondary (Acyclic) | 8 | RT | 88 |
| 5 | Piperidine | Secondary (Cyclic) | 5 | RT | 95 |
Note: The alkylation of primary amines may also yield a di-alkylated side product.[6] Reaction conditions should be optimized to maximize the yield of the desired mono-alkylated product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-substituted 3-(aminomethyl)pyridazines.
References
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of 3-(azidomethyl)pyridazine from 3-(Bromomethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-(azidomethyl)pyridazine from 3-(bromomethyl)pyridazine via a nucleophilic substitution reaction with sodium azide. This method offers a straightforward and efficient route to a key building block used in the development of novel pharmaceuticals and other biologically active molecules. The protocol includes reaction setup, workup, purification, and characterization of the final product. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.
Introduction
Pyridazine and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an azidomethyl group at the 3-position of the pyridazine ring provides a versatile handle for further functionalization, most notably through "click" chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile conjugation of the pyridazine core to other molecules of interest, a strategy frequently employed in drug discovery and development. The synthesis described herein is a fundamental transformation for accessing this valuable intermediate.
Experimental Protocol
Materials:
-
This compound hydrobromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrobromide (1.0 eq).
-
Dissolve the starting material in anhydrous dimethylformamide (DMF) (approximately 0.1 M concentration).
-
To the stirred solution, add sodium azide (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(azidomethyl)pyridazine.
Data Presentation
| Parameter | Value |
| Reaction Yield | 85-95% |
| Physical Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.20 (dd, 1H), 7.75 (dd, 1H), 7.60 (dd, 1H), 4.60 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.0, 150.5, 126.0, 123.5, 52.0 |
| IR (neat, cm⁻¹) | ~3050 (Ar C-H), ~2100 (N₃), ~1580, 1450 (C=C, C=N) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₅H₅N₅: 136.0567; Found: 136.0569 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-(azidomethyl)pyridazine.
Safety Precautions
-
Handle sodium azide with extreme caution as it is highly toxic and can form explosive metal azides. Avoid contact with acids, metals, and chlorinated solvents. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Organic solvents are flammable and should be handled away from ignition sources.
Application Notes and Protocols for the Preparation of Pyridazine-Based Ligands Using 3-(Bromomethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse pyridazine-based ligands utilizing 3-(bromomethyl)pyridazine as a key starting material. The pyridazine core is a significant scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] this compound serves as a versatile electrophilic building block for the introduction of the pyridazin-3-ylmethyl moiety into various molecular frameworks through nucleophilic substitution reactions. This approach allows for the facile generation of libraries of candidate ligands for drug discovery and development.
Overview of Synthetic Strategy
The primary synthetic route involves the nucleophilic substitution of the bromine atom in this compound by a range of nucleophiles, including amines, thiols, and other functionalized moieties. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and purity of the desired ligands.
Experimental Workflow: Synthesis of Pyridazine-Based Ligands
Caption: General workflow for the synthesis of pyridazine-based ligands.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative pyridazine-based ligands. Researchers should consider these as starting points and may need to optimize conditions for specific substrates.
Protocol 1: Synthesis of N-Substituted (Pyridazin-3-yl)methanamine Derivatives
This protocol describes the general procedure for the N-alkylation of primary and secondary amines with this compound.
Reaction Scheme:
Materials:
-
This compound hydrobromide
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Add a solution of this compound hydrobromide (1.1 mmol) in anhydrous DMF (2 mL) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (pyridazin-3-yl)methanamine derivative.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Thioether-Linked Pyridazine Derivatives
This protocol outlines the synthesis of pyridazine-based ligands through the S-alkylation of thiols with this compound.
Reaction Scheme:
Materials:
-
This compound hydrobromide
-
Appropriate thiol (e.g., thiophenol, cysteine derivative)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound hydrobromide (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the dropwise addition of water (1 mL).
-
Partition the mixture between ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired thioether-linked pyridazine derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyridazine-based ligands.
Table 1: Synthesis of N-Substituted (Pyridazin-3-yl)methanamine Derivatives
| Entry | Amine | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | Aniline | N-((Pyridazin-3-yl)methyl)aniline | 75 | 9.08 (dd, 1H), 7.65 (dd, 1H), 7.45 (dd, 1H), 7.20-7.15 (m, 2H), 6.75-6.70 (m, 1H), 6.65-6.60 (m, 2H), 4.60 (s, 2H), 4.55 (br s, 1H) | 185.1 (M+H)⁺ |
| 2 | Piperidine | 3-(Piperidin-1-ylmethyl)pyridazine | 82 | 9.05 (dd, 1H), 7.60 (dd, 1H), 7.40 (dd, 1H), 3.70 (s, 2H), 2.40 (t, 4H), 1.60-1.50 (m, 4H), 1.45-1.35 (m, 2H) | 177.1 (M+H)⁺ |
| 3 | Morpholine | 4-((Pyridazin-3-yl)methyl)morpholine | 85 | 9.06 (dd, 1H), 7.62 (dd, 1H), 7.42 (dd, 1H), 3.75 (s, 2H), 3.65 (t, 4H), 2.50 (t, 4H) | 179.1 (M+H)⁺ |
Table 2: Synthesis of Thioether-Linked Pyridazine Derivatives
| Entry | Thiol | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | Thiophenol | 3-((Phenylthio)methyl)pyridazine | 88 | 9.00 (dd, 1H), 7.55 (dd, 1H), 7.40-7.30 (m, 5H), 7.25 (dd, 1H), 4.30 (s, 2H) | 202.1 (M+H)⁺ |
| 2 | 4-Chlorothiophenol | 3-(((4-Chlorophenyl)thio)methyl)pyridazine | 91 | 9.02 (dd, 1H), 7.58 (dd, 1H), 7.35 (d, 2H), 7.28 (d, 2H), 7.26 (dd, 1H), 4.28 (s, 2H) | 236.0 (M+H)⁺ |
Applications in Drug Discovery and Signaling Pathways
Pyridazine-containing compounds have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators.[2] The pyridazin-3-ylmethyl scaffold can be utilized to position pharmacophoric groups in the active sites of various biological targets.
Kinase Inhibition
Many pyridazine derivatives have been investigated as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. For example, pyridazine-based compounds have been designed as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3] Inhibition of the TYK2 signaling pathway is a promising therapeutic strategy for autoimmune diseases.[3]
TYK2 Signaling Pathway
Caption: Inhibition of the TYK2 signaling pathway by a pyridazine-based ligand.
Cannabinoid Receptor Modulation
Pyridazine-3-carboxamides have been developed as selective agonists for the cannabinoid receptor 2 (CB2).[2] The CB2 receptor is primarily expressed in the immune system and is a target for the treatment of inflammatory and neuropathic pain.
Logical Relationship: Ligand-Receptor Interaction
Caption: Interaction of a pyridazine-based ligand with the CB2 receptor.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a wide variety of pyridazine-based ligands. The straightforward nucleophilic substitution reactions described in these protocols allow for the efficient generation of compound libraries for screening in drug discovery programs. The diverse biological activities associated with the pyridazine scaffold highlight the potential of this chemical space for the development of novel therapeutics.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2014093583A2 - Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Diels-Alder Reaction of Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Diels-Alder reactions involving pyridazine derivatives. The methodologies outlined are crucial for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Pyridazine moieties are significant pharmacophores, and their elaboration via cycloaddition reactions opens avenues for creating diverse molecular scaffolds.[1][2]
Inverse Electron-Demand Aza-Diels-Alder Reaction for the Synthesis of 6-Aryl-Pyridazin-3-amines
The inverse electron-demand aza-Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles.[3][4] In this application, electron-deficient 1,2,3-triazines serve as the azadiene component, reacting with electron-rich 1-propynylamines (ynamines) as dienophiles to yield highly substituted pyridazine derivatives.[1] This metal-free approach offers high regioselectivity and broad substrate compatibility, making it a valuable strategy in synthetic organic chemistry.[1][3]
General Reaction Scheme:
Caption: General scheme of the inverse electron-demand aza-Diels-Alder reaction.
Experimental Protocol: Synthesis of 6-Aryl-4-amino-pyridazines
This protocol is adapted from the work of Kodama, Sasaki, and Sugimura (2021).[1][3]
Materials:
-
Substituted 1,2,3-triazine (1.0 equiv)
-
Substituted 1-propynylamine (1.2 equiv)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 1,2,3-triazine derivative.
-
Dissolve the triazine in anhydrous 1,4-dioxane.
-
Add the 1-propynylamine to the solution at room temperature.
-
Heat the reaction mixture to the temperature specified in Table 1 and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-aryl-pyridazin-3-amine.
Substrate Scope and Yields:
The following table summarizes the reaction of various 1,2,3-triazines with N,N-dibenzyl-1-propyn-1-amine.
| Entry | 1,2,3-Triazine Substituent (Aryl group) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 100 | 12 | 92 |
| 2 | 4-Methylphenyl | 100 | 12 | 95 |
| 3 | 4-Methoxyphenyl | 100 | 12 | 96 |
| 4 | 4-Fluorophenyl | 100 | 12 | 88 |
| 5 | 4-Chlorophenyl | 100 | 12 | 85 |
| 6 | 4-Bromophenyl | 100 | 12 | 82 |
| 7 | 2-Chlorophenyl | 100 | 24 | 65 |
| 8 | Naphthyl | 100 | 12 | 94 |
| 9 | Thienyl | 100 | 12 | 81 |
| 10 | Pyridyl | 100 | 12 | 73 |
Data adapted from J. Org. Chem. 2021, 86, 13, 8926-8932.[3]
Intramolecular Diels-Alder Reaction of 4-Pyridazinecarbonitriles
The intramolecular Diels-Alder reaction of pyridazine derivatives provides an efficient pathway to construct fused heterocyclic systems.[5] In this application, a pyridazine ring acts as the diene, and a tethered alkyne functions as the dienophile. The reaction is typically thermally induced and leads to the formation of bicyclic or tricyclic aromatic carbonitriles.[6]
General Reaction Scheme:
Caption: General scheme of the intramolecular Diels-Alder reaction.
Experimental Protocol: Synthesis of Fused Benzonitriles
This protocol is based on the work of Haas, Langer, and Haider.[6]
Materials:
-
3-(Alkynyl-X)-substituted 4-pyridazinecarbonitrile (X = O, NH)
-
High-boiling solvent (e.g., bromobenzene, 1,2,4-trichlorobenzene)
-
Reaction tube or flask suitable for high-temperature reactions
-
Inert atmosphere (Argon)
-
Heating source (oil bath or heating mantle)
-
Standard work-up and purification equipment
Procedure:
-
Place the substituted 4-pyridazinecarbonitrile in a reaction tube.
-
Add the high-boiling solvent.
-
Flush the tube with an inert gas (Argon).
-
Heat the reaction mixture to the temperature specified in Table 2 under the inert atmosphere for the indicated duration.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., eluent: light petroleum/ethyl acetate) and/or recrystallization to obtain the fused aromatic carbonitrile.[6]
Substrate Scope and Yields:
The following table illustrates the intramolecular Diels-Alder reaction of various 3-substituted 4-pyridazinecarbonitriles.
| Entry | Side Chain at Position 3 | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | -O-(CH₂)₂-C≡CH | Bromobenzene | 150 | 96 | 2,3-Dihydro-7-benzofurancarbonitrile | 79 |
| 2 | -NH-CH₂-C≡CH | 1,2,4-Trichlorobenzene | 180 | 144 | 7-Indolinecarbonitrile | 49 |
| 3 | -O-CH(CH₃)-C≡CH | Bromobenzene | 150 | 120 | 2-Methyl-2,3-dihydro-7-benzofurancarbonitrile | 75 |
| 4 | -O-(o-phenylene)-C≡CSi(CH₃)₃ | 1,2,4-Trichlorobenzene | 180 | 2 | 1-Trimethylsilyl-4-dibenzofurancarbonitrile | 62 |
Data adapted from Molecules 2000, 5(3), 553-563.[6]
Logical Workflow for Synthesis and Application
Caption: Workflow from synthesis to potential drug development applications.
Conclusion
The Diels-Alder reaction, in both its inter- and intramolecular variants, represents a highly effective and versatile strategy for the synthesis and functionalization of pyridazine-containing scaffolds.[5][7] The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel pyridazine derivatives for applications in drug discovery and materials science. The ability to generate molecular complexity from readily available starting materials underscores the importance of these cycloaddition reactions in modern organic synthesis.[1]
References
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 2] Cycloaddition Reaction of Amidines with 1,3,5-Triazines | Semantic Scholar [semanticscholar.org]
- 3. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Isolation of 3-(Bromomethyl)pyridazine via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Bromomethyl)pyridazine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. The purity of this intermediate is critical as impurities can lead to unwanted side reactions and complicate the synthesis of target molecules. This application note details a robust protocol for the purification of a crude this compound product using automated flash column chromatography on silica gel.
Experimental Protocol
Materials and Equipment
-
Instrumentation: Automated Flash Chromatography System
-
Column: Pre-packed Silica Gel Column (40 g, 230-400 mesh)
-
Solvents: HPLC Grade Hexane and Ethyl Acetate
-
Sample: 1.5 g of crude this compound
-
Other: Rotary Evaporator, Glass Vials, TLC plates (silica gel 60 F254)
Sample Preparation
The crude this compound (1.5 g) was dissolved in a minimal amount of dichloromethane. To this solution, 2 g of silica gel was added. The solvent was then removed under reduced pressure using a rotary evaporator to yield a dry, free-flowing powder. This dry-loading technique is often preferred as it can lead to better separation resolution compared to liquid injection.[1]
Chromatographic Conditions
The purification was performed using a normal-phase chromatography setup. The selection of a hexane and ethyl acetate solvent system is common for separating compounds of intermediate polarity like pyridazine derivatives.[2][3] A gradient elution was employed to ensure efficient separation of the target compound from both less polar and more polar impurities.
-
Stationary Phase: Silica Gel
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Flow Rate: 40 mL/min
-
Detection: UV, 254 nm
-
Elution Method: A linear gradient was run from 5% to 40% Ethyl Acetate over 20 minutes.
Fraction Collection and Analysis
Fractions were collected based on the UV detector signal at 254 nm. The composition of the collected fractions was monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane.[1] Fractions containing the pure product were identified, pooled together, and the solvent was removed via rotary evaporation to yield the purified this compound.[1][4]
Data Presentation
The quantitative data and results from the purification are summarized in the table below for clear comparison.
| Parameter | Value |
| Crude Sample Mass | 1.5 g |
| Column Type | Pre-packed Silica Gel |
| Column Mass | 40 g |
| Mobile Phase System | Hexane / Ethyl Acetate |
| Elution Gradient | 5% to 40% Ethyl Acetate over 20 min |
| Flow Rate | 40 mL/min |
| TLC Rf of Product | 0.45 (in 30% EtOAc/Hexane) |
| Mass of Purified Product | 1.2 g |
| Yield | 80% |
| Purity (by HPLC) | >98% |
Visualization of Experimental Workflow
The logical flow of the purification process, from crude material to the final pure product, is illustrated in the diagram below.
Caption: Workflow for the purification of this compound.
This detailed protocol provides a reliable method for obtaining high-purity this compound, which is essential for its successful application in research and drug development. The use of automated flash chromatography ensures reproducibility and efficiency in the purification process.
References
Recrystallization Techniques for 3-(Substituted Methyl)pyridazine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the recrystallization of 3-(substituted methyl)pyridazine compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry and drug development. Effective purification of these compounds is crucial for obtaining accurate biological data and ensuring the quality of drug candidates. These notes offer guidance on solvent selection, protocol optimization, and present a compilation of recrystallization data from the literature for analogous structures.
Introduction to Recrystallization of Pyridazine Derivatives
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For pyridazine derivatives, which are often crystalline solids, recrystallization is a highly effective method to remove by-products, unreacted starting materials, and other contaminants from a crude reaction mixture. The choice of solvent is paramount and is determined by the polarity and substitution pattern of the specific 3-(substituted methyl)pyridazine derivative.
Data Presentation: Recrystallization of Substituted Pyridazine Analogs
The following table summarizes recrystallization data for various pyridazine derivatives, providing insights into suitable solvent systems and expected outcomes such as yield and purity, indicated by the melting point. This data can serve as a starting point for developing recrystallization protocols for novel 3-(substituted methyl)pyridazine compounds.
| Compound | Recrystallization Solvent(s) | Yield (%) | Melting Point (°C) |
| Phenyl-pyridazine derivative | Not specified | 71.2% | 202-204.9 |
| Thienyl-pyridazine derivative | Not specified | 43% | 164.5-165.9 |
| Tolyl-pyridazine derivative | Not specified | 51% | 158.5-161.2 |
| N'-[6-chloro-5-(1,1-dimethyl)-3-pyridazinyl]-N-methyl-N-[2,2-(dimethoxy)ethyl]urea | Acetone/Hexanes | 46% | 147-149 |
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | Ethanol | 78% | 276 |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | Ethanol | 94% | 165 |
| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | Ethanol | 96% | 170 |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | Ethanol | 58% | 280 |
| 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | Dry Ethanol | 90% | 170 |
| 2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | Ethanol | 84% | 174 |
| Pyridazinimine derivatives | Ethanol or Ethanol/DMF (1:1) | - | - |
| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Benzene | 86% | 179-181 |
| Substituted Pyridazinotriazine derivative | Dioxane | 43% | 111-113 |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
This protocol outlines a standard procedure for recrystallizing a 3-(substituted methyl)pyridazine compound from a single solvent.
Materials:
-
Crude 3-(substituted methyl)pyridazine compound
-
High-purity recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile)
-
Erlenmeyer flask(s)
-
Hotplate with magnetic stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various potential solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. Common solvents for pyridazine derivatives include ethanol, methanol, and ethyl acetate.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hotplate while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Remove the flask from the heat and allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Cooling: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.[2]
-
Drying: Dry the purified crystals under vacuum, in a desiccator, or in a low-temperature oven until a constant weight is achieved.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when a single suitable solvent cannot be found. It involves dissolving the compound in a "good" solvent at room temperature and then adding a "poor" solvent (anti-solvent) to induce crystallization.
Materials:
-
Crude 3-(substituted methyl)pyridazine compound
-
A "good" solvent (e.g., dichloromethane, acetone)
-
A "poor" solvent (anti-solvent) that is miscible with the "good" solvent (e.g., hexane, diethyl ether, water)
-
Erlenmeyer flask(s)
-
Magnetic stir plate and stir bar
-
Pipette or burette for controlled addition of the anti-solvent
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent System Selection: Identify a solvent in which the compound is highly soluble (the "good" solvent) and another solvent in which it is poorly soluble but is miscible with the first (the "poor" or "anti-solvent").
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the point of saturation.
-
Inducing Crystallization: If crystals do not form immediately, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cooling: Allow the mixture to stand at room temperature to allow for crystal growth. Subsequently, cool the flask in an ice bath to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture or the pure, cold anti-solvent.
-
Drying: Dry the purified crystals to a constant weight.
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: General workflow for the recrystallization of solid compounds.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
VEGFR Signaling Pathway: A Target for Pyridazine Derivatives
Many pyridazine-containing compounds are developed as kinase inhibitors for anticancer therapies. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth. Inhibiting this pathway is a key strategy in cancer drug development.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of pyridazine-based drugs.
References
Troubleshooting & Optimization
How to improve the yield of 3-(Bromomethyl)pyridazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-(Bromomethyl)pyridazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in reactions with this compound are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Purity of this compound: This reagent can degrade over time, releasing HBr. Ensure the purity of your starting material. If it is the hydrobromide salt, it must be neutralized or used with an appropriate excess of base.
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong or sterically hindered can lead to side reactions like elimination.
-
Solvent Effects: The solvent plays a crucial role in reaction rate and selectivity. Polar aprotic solvents like DMF and acetonitrile are generally good choices for SN2 reactions.
-
Reaction Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition of reactants and products. Monitoring the reaction by TLC or LC-MS is crucial to determine the ideal temperature and reaction time.
-
Over-alkylation: Primary and secondary amines are prone to over-alkylation, where the product of the initial reaction is more nucleophilic than the starting amine and reacts further with the alkylating agent.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low reaction yields.
Q2: I am observing multiple spots on my TLC, indicating the presence of side products. What are the common side reactions with this compound?
A2: Several side reactions can occur, leading to a mixture of products.
-
Quaternization of Pyridazine Nitrogen: The nitrogen atoms on the pyridazine ring are nucleophilic and can be alkylated by another molecule of this compound, leading to the formation of a pyridazinium salt. This is more likely at higher temperatures.
-
Elimination: Strong or sterically hindered bases can promote the elimination of HBr from this compound to form a reactive intermediate that can polymerize or react with other species in the reaction mixture.
-
Di-alkylation of Nucleophile: As mentioned, nucleophiles with multiple reactive sites, such as primary amines or dithiols, can undergo reaction at more than one site.
Logical Diagram of Common Side Reactions
Caption: Potential reaction pathways in this compound substitutions.
Quantitative Data on Reaction Conditions
The following tables summarize generalized conditions for nucleophilic substitution reactions with this compound based on standard organic chemistry principles and data from related compounds. The optimal conditions for a specific substrate should be determined experimentally.
Table 1: N-Alkylation of Amines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Primary Aromatic Amine | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | 60 - 85 | Over-alkylation can be an issue. Using an excess of the amine can favor mono-alkylation. |
| Secondary Aliphatic Amine | K₂CO₃, Et₃N | THF, DCM | 0 - 50 | 70 - 95 | Generally clean reactions. |
| Heterocyclic Amine (e.g., Piperazine) | K₂CO₃, DIPEA | DMF, DMSO | 25 - 100 | 65 - 90 | For non-symmetrical amines like piperazine, mono-alkylation can be favored by using an excess of the amine or a protecting group strategy. |
Table 2: O-Alkylation of Phenols
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Phenol | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 25 - 60 | 75 - 95 | Cesium carbonate can enhance reactivity for less reactive phenols. |
| Substituted Phenol (electron-donating group) | K₂CO₃ | Acetonitrile | 25 - 50 | 80 - 98 | More nucleophilic, generally reacts faster and at lower temperatures. |
| Substituted Phenol (electron-withdrawing group) | Cs₂CO₃, NaH | DMF | 50 - 100 | 50 - 80 | Less nucleophilic, may require stronger bases and higher temperatures. |
Table 3: S-Alkylation of Thiols
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Thiophenol | K₂CO₃, Et₃N | Ethanol, THF | 0 - 25 | 85 - 98 | Thiols are generally very good nucleophiles and react readily. |
| Aliphatic Thiol | NaOH, K₂CO₃ | Ethanol, Water | 0 - 25 | 90 - 99 | Reactions are often fast and exothermic. |
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic substitution reactions of this compound. These should be considered as starting points for optimization.
Protocol 1: General Procedure for N-Alkylation of an Amine
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.), a suitable anhydrous solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M), and a base (e.g., anhydrous K₂CO₃, 1.5-2.0 eq.).
-
Addition of Alkylating Agent: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of a Phenol
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) in a polar aprotic solvent such as DMF or acetone (~0.2-0.5 M). Add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.) and stir the suspension for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Workup: After completion, cool the reaction to room temperature, add water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: General Procedure for S-Alkylation of a Thiol
-
Reaction Setup: Dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol or THF (~0.2 M). Add a base (e.g., K₂CO₃, 1.2 eq., or an aqueous solution of NaOH, 1.1 eq.) and stir at 0 °C.
-
Addition of Alkylating Agent: Add a solution of this compound (1.05 eq.) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography if necessary.
Experimental Workflow Diagram
Caption: A general workflow for nucleophilic substitution reactions.
Technical Support Center: Synthesis of 3-(Bromomethyl)pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(Bromomethyl)pyridazine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My Wohl-Ziegler bromination of 3-methylpyridazine is resulting in a low yield of this compound and a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?
A1: Low yields in the radical bromination of 3-methylpyridazine are a common issue. The electron-deficient nature of the pyridazine ring can influence the reaction pathway. The primary side reactions include:
-
Over-bromination: Formation of 3-(dibromomethyl)pyridazine and even 3-(tribromomethyl)pyridazine can occur, especially with an excess of the brominating agent or prolonged reaction times.
-
Ring Bromination: Electrophilic bromination on the pyridazine ring can compete with the desired radical substitution on the methyl group. This is more likely if the reaction conditions favor ionic pathways.
-
N-Oxidation: The pyridazine nitrogen can be oxidized, leading to N-oxide byproducts.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) as the bromine source.[1][2][3][4][5][6] | NBS provides a low, steady concentration of bromine, which favors the radical pathway over ionic side reactions.[1][3][4][6] |
| Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS. | A large excess of NBS can lead to a higher incidence of over-bromination. |
| Radical Initiator | Use a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO).[7] | These initiators promote the formation of the bromine radical required for the Wohl-Ziegler reaction.[7] |
| Solvent | Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. | These solvents are less likely to promote ionic side reactions compared to polar solvents. |
| Temperature | Maintain the reaction at reflux temperature. | Sufficient thermal energy is required to initiate and sustain the radical chain reaction. |
| Reaction Monitoring | Monitor the reaction progress closely using TLC or GC-MS. | Over-running the reaction can significantly increase the formation of di- and tri-brominated byproducts. |
Q2: I am attempting to synthesize this compound from 3-(hydroxymethyl)pyridazine using phosphorus tribromide (PBr₃), but the yield is poor and I'm isolating a significant amount of starting material. How can I improve this conversion?
A2: Incomplete conversion of 3-(hydroxymethyl)pyridazine to this compound using PBr₃ can be due to several factors. The basic nitrogen atoms of the pyridazine ring can react with PBr₃, deactivating the reagent.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry of PBr₃ | Use a slight excess of PBr₃ (e.g., 1.1-1.3 equivalents). | This ensures that enough reagent is available to both react with the alcohol and compensate for any deactivation by the pyridazine nitrogens. |
| Reaction Temperature | Maintain a low temperature (e.g., 0 °C to room temperature) during the addition of PBr₃. | This helps to control the exothermic reaction and minimize potential side reactions. The reaction may require gentle heating to go to completion. |
| Solvent | Use an inert, aprotic solvent such as diethyl ether, THF, or dichloromethane. | These solvents are unreactive towards PBr₃ and the product. |
| Addition of Reagents | Add the PBr₃ dropwise to a solution of the 3-(hydroxymethyl)pyridazine. | This allows for better control of the reaction temperature and minimizes localized high concentrations of the reagent. |
| Work-up | Quench the reaction by carefully adding it to ice water, followed by neutralization with a mild base like sodium bicarbonate. | This will decompose any remaining PBr₃ and neutralize the acidic byproducts. |
Q3: I am considering using the Appel reaction to convert 3-(hydroxymethyl)pyridazine to this compound. What are the potential pitfalls and how can I optimize the reaction?
A3: The Appel reaction, which typically uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a mild method for converting alcohols to bromides.[8][9][10][11][12] However, challenges can arise.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use high-purity PPh₃ and CBr₄. | Impurities can lead to side reactions and lower yields. |
| Solvent | Use a dry, aprotic solvent like acetonitrile or dichloromethane. | The presence of water can lead to the formation of triphenylphosphine oxide and reduce the efficiency of the reaction. |
| Temperature | Conduct the reaction at or below room temperature. | The Appel reaction is generally effective at mild temperatures.[9][10] |
| Work-up and Purification | The primary byproduct is triphenylphosphine oxide, which can be challenging to remove. | Purification can often be achieved by column chromatography on silica gel. In some cases, precipitation of the triphenylphosphine oxide from a suitable solvent mixture can be effective. |
Q4: How can I effectively purify this compound from its common byproducts like 3-(dibromomethyl)pyridazine and unreacted 3-methylpyridazine?
A4: Purification can be challenging due to the similar polarities of the desired product and its brominated byproducts.
Purification Strategies:
| Method | Recommendation | Details |
| Column Chromatography | Silica gel chromatography is the most common method. | Use a gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexanes and ethyl acetate). Careful fraction collection and analysis by TLC are crucial to separate the mono-, di-, and unbrominated species. |
| Recrystallization | May be effective if a suitable solvent system can be found. | This is often a trial-and-error process. The crude product should be dissolved in a minimal amount of a hot solvent and allowed to cool slowly. |
| Distillation | Vacuum distillation may be possible if the product is thermally stable. | The boiling points of the components will likely be close, so a fractional distillation setup may be required. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wohl-Ziegler Bromination of 3-Methylpyridazine
This protocol describes a general procedure for the radical bromination of 3-methylpyridazine.
Materials:
-
3-Methylpyridazine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridazine (1.0 eq) in CCl₄.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of this compound from 3-(Hydroxymethyl)pyridazine using Phosphorus Tribromide
This protocol provides a general method for the conversion of 3-(hydroxymethyl)pyridazine to the corresponding bromide.
Materials:
-
3-(Hydroxymethyl)pyridazine
-
Anhydrous diethyl ether
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)pyridazine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq, as 1 eq of PBr₃ provides 3 eq of bromide) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways to this compound and common side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Home [chemicals.thermofisher.kr]
- 6. scribd.com [scribd.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
- 10. Appel Reaction [organic-chemistry.org]
- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Phosphorus tribromide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 14. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Pyridazine Alkylation Reactions
Welcome to the technical support center for pyridazine alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my pyridazine alkylation reaction. What are the common causes?
Low yields in pyridazine alkylation can arise from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:
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Poor Reactivity of Starting Materials: Pyridazines with electron-withdrawing groups can be less nucleophilic and react more slowly. Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will result in slower reactions.[2]
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. The reaction may require higher temperatures to proceed, but excessive heat can lead to decomposition.[2][3]
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Inappropriate Choice of Base and Solvent: The selection of base and solvent is crucial and can significantly impact the reaction rate and yield.[3]
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Purity of Reagents and Solvents: Impurities in the starting materials or solvents, including water, can lead to unwanted side reactions and inhibit the desired transformation.[1]
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Atmospheric Moisture and Oxygen: Many alkylation reactions are sensitive to air and moisture, especially when using strong bases.[1]
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Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can limit the contact between reactants, leading to lower yields.[1]
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Product Decomposition: The desired N-alkylated pyridazine may be unstable under the reaction or workup conditions.[1]
Q2: My reaction is producing a mixture of N1 and N2-alkylated regioisomers. How can I improve the regioselectivity?
Controlling the position of N-alkylation in pyridazines is a common challenge due to the presence of two nitrogen atoms. The regioselectivity is influenced by a delicate balance of several factors:
-
Steric Hindrance: Alkylation will generally occur at the less sterically hindered nitrogen atom. Bulky substituents on the pyridazine ring or the alkylating agent can be used to direct the alkylation.[3]
-
Electronic Effects: The electron density on the nitrogen atoms, influenced by substituents on the pyridazine ring, affects the site of alkylation.
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Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the N1 versus N2 selectivity.[3] For instance, in the alkylation of indazoles, a related heterocycle, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for the N1 position.[4]
-
Nature of the Alkylating Agent: The structure of the electrophile plays a critical role in determining the regiochemical outcome.
Q3: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions?
Besides the formation of regioisomers, other side reactions can complicate your pyridazine alkylation:
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Over-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting pyridazine, leading to the formation of di-alkylated quaternary salts.[2][3] This is especially prevalent when an excess of the alkylating agent is used.
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N-N Bond Cleavage: Under harsh conditions, such as high temperatures, the N-N bond in the pyridazine ring can cleave, resulting in a complex mixture of degradation products.[3]
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Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate amines, which can act as competing nucleophiles.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting low yield in pyridazine alkylation reactions.
Caption: A logical workflow for troubleshooting low yields in pyridazine alkylation reactions.
Data on Reaction Condition Optimization
The following tables summarize quantitative data on how different reaction parameters can influence the yield and regioselectivity of N-alkylation of pyridazine and related nitrogen heterocycles.
Table 1: Effect of Base and Solvent on N-Alkylation Yield and Regioselectivity
| Heterocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Reference |
| Indazole | Ethyl bromoacetate | Cs₂CO₃ | DMF | rt | 16 | 50 | 1.4:1 | [5] |
| Indazole | Ethyl bromoacetate | K₂CO₃ | DMF | rt | 16 | 45 | 1.5:1 | [5] |
| Indazole | Ethyl bromoacetate | Na₂CO₃ | DMF | rt | 16 | 27 | 1.5:1 | [5] |
| Indazole | Ethyl bromoacetate | K₂CO₃ | MeCN | rt | 16 | - | 2.8:1 | [5] |
| Indazole | Ethyl bromoacetate | Cs₂CO₃ | DMSO | rt | 16 | - | 1.6:1 | [5] |
| Indazole | Ethyl bromoacetate | DBU | MeCN | rt | 16 | 59 | 2.3:1 | [5] |
| Indazole | Ethyl bromoacetate | t-BuOK | THF | rt | 16 | 30 | 15.7:1 | [5] |
| Indazole | Ethyl bromoacetate | NaH | THF | rt | 16 | >95 | >99:1 | [4] |
Table 2: Comparison of Alkylating Agents and Reaction Conditions
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxypyridine | Benzyl bromide | None | None | 120 | 24 | 95 (N-alkylation) | [6] |
| 2-Hydroxypyridine | Ethyl bromoacetate | None | None | 100 | 24 | 92 (N-alkylation) | [6] |
| Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | rt | overnight | 72 | [7] |
| Imidazo[4,5-c]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | rt | overnight | 52 | [7] |
Key Experimental Protocols
Below are generalized methodologies for N-alkylation of pyridazines. Note: These are general procedures and may require optimization for specific substrates and alkylating agents.
Protocol 1: General Procedure for N-Alkylation using a Carbonate Base
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the pyridazine derivative (1.0 mmol) and the desired solvent (e.g., DMF, Acetonitrile, 5-10 mL).
-
Addition of Base: Add the carbonate base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 mmol).
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 mmol) to the suspension.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If DMF is used, the mixture can be poured into ice-water to precipitate the product. Filter the solid and wash with water. If another solvent is used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-alkylated pyridazine.
Protocol 2: N-Alkylation using Sodium Hydride for Improved Regioselectivity
Caution: Sodium hydride (NaH) is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL).
-
Addition of Pyridazine: Dissolve the pyridazine derivative (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated pyridazine regioisomer.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: 3-(Bromomethyl)pyridazine in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)pyridazine. Our aim is to help you mitigate decomposition and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges with the stability of this compound during chemical reactions. Its reactivity, while useful for introducing the pyridazin-3-ylmethyl moiety, can also lead to undesired side reactions and decomposition. This guide addresses the most common problems and offers practical solutions.
Issue 1: Low or No Product Yield
A low yield of the desired product is a frequent issue, often stemming from the decomposition of the starting material or the formation of side products.
| Potential Cause | Troubleshooting Steps | Explanation |
| Decomposition of this compound | 1. Use the hydrobromide salt: this compound is often supplied and is more stable as its hydrobromide salt. The free base can be generated in situ if required. 2. Control the temperature: Perform the reaction at the lowest effective temperature. Start with room temperature or even 0°C and gradually increase if the reaction is too slow. 3. Limit reaction time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to a satisfactory level. | The bromomethyl group is highly reactive and susceptible to degradation, especially at elevated temperatures and over prolonged periods. The pyridazine ring's electron-withdrawing nature can further activate the benzylic-like position. |
| Inappropriate Base | 1. Use a non-nucleophilic, hindered base: Bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are often preferred over stronger, more nucleophilic bases like hydroxides or alkoxides. 2. Use an inorganic base: Mild inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile. | Strong bases can promote elimination side reactions (formation of a methylidene-dihydropyridazine intermediate) or directly react with the bromomethyl group, leading to decomposition. |
| Solvent Effects | 1. Choose an appropriate solvent: Polar aprotic solvents like DMF, acetonitrile, or THF are generally suitable for nucleophilic substitution reactions with this compound. 2. Ensure anhydrous conditions: Use dry solvents, as the presence of water can lead to hydrolysis of the bromomethyl group to the corresponding alcohol. | The solvent can influence the reaction rate and the stability of the reactants and intermediates. Protic solvents may participate in solvolysis. |
Issue 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.
| Potential Side Product | Formation Mechanism | Prevention Strategy |
| Pyridazin-3-ylmethanol | Hydrolysis of the bromomethyl group by water present in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Bis-alkylated Product | If the nucleophile has more than one reactive site (e.g., a primary amine), it can react with two molecules of this compound. | Use a molar excess of the nucleophile. Add the this compound solution slowly to the solution of the nucleophile. |
| Quaternization of the Pyridazine Nitrogen | The nitrogen atoms of the pyridazine ring can act as nucleophiles and react with another molecule of this compound, leading to oligomerization or polymerization. | Use a less polar solvent to disfavor this intermolecular reaction. Maintain a lower concentration of the alkylating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound to use in reactions?
It is highly recommended to use this compound hydrobromide.[1][2][3] The salt form is generally more stable for storage and handling. The free base is more prone to self-reaction and decomposition. If the free base is required, it is best generated in situ by the addition of a suitable base.
Q2: What are the typical reaction conditions for nucleophilic substitution with this compound?
Successful nucleophilic substitutions are generally carried out under mild conditions. Below is a summary of typical conditions for different classes of nucleophiles.
| Nucleophile Type | Typical Base | Typical Solvent | Typical Temperature |
| Amines (e.g., Piperidine, Morpholine) | K₂CO₃, Cs₂CO₃, TEA, DIPEA | DMF, Acetonitrile, THF | Room Temperature to 60°C |
| Thiols (e.g., Thiophenol) | K₂CO₃, NaH | DMF, THF | 0°C to Room Temperature |
| Alcohols/Phenols | NaH, K₂CO₃ | THF, DMF | Room Temperature to 80°C |
Q3: Can I use strong bases like sodium hydroxide or sodium methoxide?
The use of strong, nucleophilic bases is generally discouraged. These bases can compete with your intended nucleophile and react with this compound, leading to the formation of byproducts such as pyridazin-3-ylmethanol or the corresponding methyl ether. They can also promote elimination reactions.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction. It is advisable to track the consumption of the limiting reagent (often this compound) and the formation of the desired product. This will help in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times or heating.
Q5: What are the potential decomposition pathways for this compound?
While specific studies on the decomposition pathways are limited, based on the reactivity of similar benzylic halides and heteroaromatic compounds, the following are likely decomposition routes:
-
Hydrolysis: Reaction with water to form pyridazin-3-ylmethanol.
-
Elimination: Under strongly basic conditions, elimination of HBr could lead to a reactive methylidene-dihydropyridazine intermediate, which could then polymerize.
-
Self-alkylation/Polymerization: The pyridazine nitrogen of one molecule can act as a nucleophile towards the bromomethyl group of another, leading to oligomers or polymers.
Experimental Protocols
General Protocol for N-Alkylation of Amines with this compound Hydrobromide
-
To a solution of the amine (1.2 equivalents) in anhydrous DMF (0.1-0.5 M), add a suitable base (e.g., K₂CO₃, 2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound hydrobromide (1.0 equivalent) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased to 40-60°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Logic
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
DOT Script for General Reaction Workflow
Caption: General workflow for reactions with this compound.
References
Technical Support Center: Optimizing Coupling Reactions with 3-(Bromomethyl)pyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of 3-(Bromomethyl)pyridazine with various nucleophiles. The information is presented in a question-and-answer format and includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Troubleshooting and Optimization
Q1: I am observing low to no yield in my coupling reaction with this compound. What are the potential causes and how can I improve the outcome?
A1: Low yields in coupling reactions with this compound can stem from several factors, including the choice of solvent and base, the stability of the starting material, and the reaction temperature.
Potential Causes and Solutions:
-
Inappropriate Solvent: The polarity of the solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Recommendation: A screen of aprotic polar solvents is recommended. Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are often effective for nucleophilic substitution reactions. For instance, in analogous reactions with similar heterocyclic systems, DMF has been shown to facilitate faster reactions compared to less polar solvents like chloroform.[1]
-
-
Incorrect Base Strength: The choice of base is critical for deprotonating the nucleophile without causing unwanted side reactions.
-
Recommendation: The strength of the base should be matched to the pKa of the nucleophile. For weakly acidic nucleophiles like amines and thiols, inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient. For carbanions derived from active methylene compounds, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. In some cases, the absence of a base can still yield the product, particularly with highly nucleophilic thiols.[1]
-
-
Starting Material Instability: this compound can be unstable, especially as the free base. The hydrobromide salt is more stable for storage.
-
Recommendation: If using the hydrobromide salt, an additional equivalent of base is required to neutralize the HBr. It is also advisable to use the reagent as fresh as possible and store it under anhydrous conditions.
-
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Recommendation: Gradually increasing the reaction temperature can improve the reaction rate. However, be cautious of potential side reactions at elevated temperatures, such as decomposition or quaternization.
-
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common challenge. The primary side reactions to consider are over-alkylation and quaternization of the pyridazine ring.
Potential Side Reactions and Mitigation Strategies:
-
Over-alkylation: This is particularly common with amine nucleophiles, where the product of the initial alkylation can react further.
-
Solution: Use a molar excess of the nucleophile relative to this compound. This will increase the probability of the electrophile reacting with the starting nucleophile rather than the product.
-
-
Quaternization: The nitrogen atoms of the pyridazine ring are nucleophilic and can be alkylated by this compound, leading to the formation of a pyridazinium salt. This is more likely to occur at higher temperatures or with less nucleophilic primary targets.
-
Solution: Employ milder reaction conditions (lower temperature) and a suitable base to ensure the primary nucleophile is sufficiently reactive. Using a less polar solvent can sometimes disfavor the formation of the charged pyridazinium salt.
-
Data Presentation: Solvent and Base Screening (Analogous Systems)
The following tables summarize reaction conditions for nucleophilic substitution on aza-heterocyclic systems, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Reaction of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine with Thiophenol [1]
| Entry | Solvent | Base (equiv.) | Time (h) | Yield (%) of Bis-substituted Product |
| 1 | CHCl₃ | - | 7 | 78 |
| 2 | THF | - | 4 | 80 |
| 3 | MeCN | - | 4 | 76 |
| 4 | DMF | - | 1 | 77 |
| 5 | THF | NaH (2) | 3 | 85 |
Table 2: Reaction of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine with Amines [1]
| Entry | Amine | Solvent | Base (equiv.) | Time (h) | Yield (%) of Mono-substituted Product |
| 1 | Morpholine | MeCN | - | 3 | 80 |
| 2 | Piperidine | MeCN | - | 2 | 85 |
| 3 | Pyrrolidine | MeCN | - | 1.5 | 87 |
Experimental Protocols
General Protocol for Coupling of this compound with a Nucleophile:
This protocol is a general guideline and may require optimization for specific nucleophiles.
-
Reagent Preparation:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF, MeCN, or THF).
-
If the nucleophile requires deprotonation, add the appropriate base (1.5 equivalents for the free base of this compound, or 2.5 equivalents if starting with the hydrobromide salt). Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound hydrobromide (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Slowly add the solution of this compound to the stirring solution of the nucleophile and base at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) and continue to monitor.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Mandatory Visualizations
References
Technical Support Center: Synthesis and Purification of 3-(Bromomethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 3-(Bromomethyl)pyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the radical bromination of 3-methylpyridazine using N-Bromosuccinimide (NBS), can lead to several impurities:
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Unreacted 3-methylpyridazine: Incomplete reaction can leave starting material in the crude product.
-
Succinimide: This is a byproduct of the reaction when NBS is used as the brominating agent.
-
3-(Dibromomethyl)pyridazine: Over-bromination of the methyl group can lead to the formation of this di-substituted impurity.
-
Ring-brominated isomers: Although less common under radical conditions, electrophilic aromatic substitution on the pyridazine ring can occur, leading to bromination at various positions on the ring.
-
Hydrolysis products: If water is present in the reaction mixture, this compound can hydrolyze to form 3-(hydroxymethyl)pyridazine.
Q2: My purification by silica gel column chromatography is resulting in significant tailing of the product. How can I improve this?
A2: Tailing is a frequent issue when purifying pyridazine derivatives on silica gel. This is due to the basic nature of the pyridazine nitrogen atoms interacting with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.
Q3: What are the recommended storage conditions for this compound and its hydrobromide salt?
A3: this compound and its hydrobromide salt are reactive compounds and should be stored with care to prevent degradation. Commercial suppliers recommend storing this compound hydrobromide in an inert atmosphere at 2-8°C.[1] It is also advisable to protect it from moisture and light.
Q4: Is this compound a stable compound?
A4: As a benzylic-like bromide, this compound is susceptible to nucleophilic substitution and hydrolysis. The hydrobromide salt is generally more stable and easier to handle than the free base. For long-term storage, keeping it as the salt under cold and dry conditions is recommended.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting material, 3-methylpyridazine. |
| Inefficient Radical Initiation | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active. The reaction temperature should be appropriate for the chosen initiator's half-life. |
| Presence of Radical Inhibitors | Ensure all glassware is clean and free of contaminants that could quench the radical reaction. Use freshly distilled solvents if necessary. |
| Side Reactions | Over-bromination can be minimized by using a controlled stoichiometry of NBS (typically 1.0-1.2 equivalents). Ring bromination is less likely under radical conditions but can be influenced by the reaction solvent and temperature. |
| Product Degradation | Work up the reaction promptly upon completion to avoid decomposition of the product. Avoid prolonged exposure to high temperatures or acidic/basic conditions during workup. |
Problem 2: Difficulty in Removing Succinimide Byproduct
| Possible Cause | Suggested Solution |
| Succinimide Precipitation | After the reaction, cool the mixture to room temperature or below to encourage the precipitation of succinimide, which can then be removed by filtration. |
| Aqueous Wash | Succinimide has some solubility in water. Washing the organic layer with water or a saturated sodium bicarbonate solution can help remove residual succinimide. |
| Column Chromatography | If succinimide remains after initial workup, it can be separated by silica gel column chromatography. Succinimide is more polar than this compound and will elute later. |
Problem 3: Presence of Over-brominated Impurity (3-(Dibromomethyl)pyridazine)
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | Use a precise stoichiometry of NBS (N-Bromosuccinimide) relative to 3-methylpyridazine. An excess of NBS increases the likelihood of di-bromination. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination of the desired product. |
| Purification | The di-brominated product can be separated from the mono-brominated product by silica gel column chromatography, as it will have a different polarity. |
Data Presentation
| Synthesis Step | Purification Method | Reported Yield | Purity | Reference |
| Bromination of 3-methylpyridazine | Not specified | 70% | Not specified | [2] |
| Bromination of phenothiazine | Column Chromatography | 71% | Not specified | [3] |
| Synthesis of pyridazine derivatives | Recrystallization | 62-94% | Not specified | [4] |
| Synthesis of pyridazine derivatives | Extraction and filtration | 43-71.2% | Pure (by melting point) | |
| Commercial this compound HBr | Not applicable | Not applicable | >95% |
Experimental Protocols
Synthesis of this compound Hydrobromide
This protocol is adapted from literature procedures for the radical bromination of methyl-substituted heteroaromatics.
Materials:
-
3-Methylpyridazine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent
-
Diethyl ether or other suitable solvent for precipitation
-
Hydrobromic acid (HBr) solution in acetic acid or another suitable solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridazine (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
To the filtrate, add a solution of HBr (1.1 eq) dropwise with stirring.
-
The this compound hydrobromide will precipitate.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Add 0.5-1% triethylamine to the eluent mixture to prevent tailing.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for addressing low yield or impurity issues.
References
- 1. 1452483-94-1|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 2. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. This compound hydrobromide,Hangzhou MolCore BioPharmatech Co.,Ltd._Sell Information_Chemical Cloud Database [chemcd.com]
Technical Support Center: Reactions with 3-(Bromomethyl)pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)pyridazine. The information is designed to help you anticipate and troubleshoot potential issues, particularly the formation of unexpected byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is an alkylating agent. The bromomethyl group is susceptible to nucleophilic substitution, making it a versatile reagent for introducing the pyridazin-3-ylmethyl moiety onto various scaffolds. It readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, typically via an S(_N)2 mechanism.
Q2: How does the stability of this compound affect my reactions?
A2: this compound can be unstable under certain conditions. As a hydrobromide or hydrochloride salt, it is more stable for storage. In its free base form, it may be prone to self-reaction or degradation over time, especially when exposed to light, heat, or strong bases. It is recommended to use the free base shortly after its preparation.
Q3: What are some common solvents and bases used in reactions with this compound?
A3: Common solvents for reactions involving this compound include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and acetone. The choice of base depends on the nucleophile's pKa. Inorganic bases such as potassium carbonate (K(_2)CO(_3)) and sodium hydride (NaH) are frequently used, as are organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA).
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A staining agent such as potassium permanganate may be necessary for visualizing spots on a TLC plate if the compounds are not UV-active. LC-MS is particularly useful for identifying the masses of the starting material, desired product, and any potential byproducts.
Troubleshooting Guide: Unexpected Byproducts
Issue 1: Formation of a Dimeric Byproduct
Question: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my nucleophile and the pyridazin-3-ylmethyl group, or a self-condensation product of the starting material. What could be the cause?
Answer: Dimerization can occur through two primary pathways:
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Self-condensation of this compound: Under basic conditions, a molecule of this compound can be deprotonated at the methyl group, forming a reactive intermediate that can then attack another molecule of this compound.
-
Over-alkylation of the nucleophile: If your nucleophile has multiple reactive sites, or if the initial product is still nucleophilic, it can react with a second molecule of this compound.
Troubleshooting Steps:
-
Slow Addition of Reagents: Add the this compound solution dropwise to the reaction mixture containing the nucleophile and base. This maintains a low concentration of the alkylating agent and minimizes self-reaction.
-
Control of Stoichiometry: Use a slight excess of the nucleophile relative to the this compound to ensure the latter is consumed preferentially by the intended reaction partner.
-
Choice of Base: A milder base may reduce the rate of undesired side reactions. Consider using a base that is just strong enough to deprotonate your nucleophile.
Logical Workflow for Minimizing Dimerization
Caption: Troubleshooting workflow for dimer byproduct formation.
Issue 2: N-alkylation vs. O-alkylation in Ambident Nucleophiles
Question: My nucleophile has both nitrogen and oxygen (or sulfur) atoms. I am getting a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?
Answer: The regioselectivity of alkylation with ambident nucleophiles is influenced by the reaction conditions, a principle described by Hard and Soft Acid and Base (HSAB) theory. The alkylating carbon in this compound is a relatively soft electrophile.
-
For N-alkylation (harder nucleophile): Use polar protic solvents (e.g., ethanol, isopropanol) and counterions that favor the harder nucleophilic site (e.g., Na(\text{+}), K(\text{+})).
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For O-alkylation (softer nucleophile): Employ polar aprotic solvents (e.g., DMF, DMSO) which leave the softer nucleophilic site more exposed.
Table 1: Solvent Effects on Alkylation Selectivity (Representative Data)
| Solvent | Dielectric Constant | N-alkylation (%) | O-alkylation (%) |
| Isopropanol | 19.9 | 75 | 25 |
| Acetonitrile | 37.5 | 40 | 60 |
| DMF | 36.7 | 20 | 80 |
Issue 3: Formation of 3-Methylpyridazine
Question: I am detecting 3-methylpyridazine as a byproduct in my reaction mixture. What is the likely cause?
Answer: The formation of 3-methylpyridazine suggests a reduction of the bromomethyl group. This can happen if your reaction mixture contains a reducing agent, or if a reductive workup is performed. Certain nucleophiles or additives can also facilitate this reduction.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative/reductive side reactions.
-
Purify Reagents: Ensure all reagents, especially the nucleophile and solvent, are free from contaminants that could act as reducing agents.
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Workup Conditions: During the workup, avoid using reducing agents unless they are intended for a subsequent step.
Reaction Pathway: Formation of Product and Byproducts
Caption: Potential reaction pathways for this compound.
Experimental Protocols
General Protocol for N-alkylation of an Amine with this compound Hydrobromide
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to form a slurry (approx. 0.1 M concentration of the amine).
-
Reagent Addition: In a separate flask, dissolve this compound hydrobromide (1.2 eq) in a minimal amount of ACN. Add this solution dropwise to the stirring amine slurry at room temperature over 30 minutes.
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Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the solid K(_2)CO(_3). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Troubleshooting the N-alkylation Protocol
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Low Conversion: If the reaction stalls, consider increasing the temperature or using a stronger base/solvent combination like NaH in DMF. Be aware that harsher conditions may promote byproduct formation.
-
Multiple Alkylations: If the amine has multiple N-H bonds, control the stoichiometry carefully. Using a larger excess of the amine can favor mono-alkylation.
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Poor Solubility: If the amine or product is not soluble in ACN, consider using DMF as the solvent.
This guide is intended to provide a starting point for troubleshooting common issues. Reaction outcomes are highly dependent on the specific nucleophile and conditions used. Careful optimization and analysis are key to a successful synthesis.
Managing the reactivity of 3-(Bromomethyl)pyridazine in complex syntheses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)pyridazine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of complex molecules using this compound in a question-and-answer format.
Question 1: I am observing low yields in my N-alkylation reaction with this compound. What are the potential causes and solutions?
Answer: Low yields in N-alkylation reactions with this compound are a common issue and can stem from several factors related to the reagent's stability and reactivity.
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. However, be cautious as prolonged heating can lead to degradation.
-
-
Degradation of this compound: This reagent can be unstable, especially the free base. It is often supplied as a hydrobromide salt to improve stability.
-
Solution: Use fresh or properly stored this compound hydrobromide. It should be stored in an inert atmosphere at 2-8°C. If using the free base, it should be generated in situ or used immediately after preparation.
-
-
Suboptimal Base: The choice and amount of base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the nucleophile.
-
Solution: Use a non-nucleophilic base to avoid competition with your desired nucleophile. The strength of the base should be sufficient to deprotonate the nucleophile without causing decomposition of the starting material or product. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The stoichiometry of the base should be carefully controlled.
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and outcome.
-
Solution: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally suitable for N-alkylation reactions. Ensure the solvent is anhydrous, as water can react with the starting material and affect the basicity of the system.
-
Question 2: I am observing multiple products in my reaction mixture, including a suspected di-alkylation or quaternization product. How can I improve the selectivity for mono-alkylation?
Answer: The formation of multiple products, particularly over-alkylation, is a known challenge due to the high reactivity of the benzylic-like bromide and the presence of two nitrogen atoms in the pyridazine ring.
-
Quaternization: One of the pyridazine nitrogen atoms can be alkylated by another molecule of this compound, leading to a quaternary ammonium salt. This is more likely if the reaction temperature is high or if a large excess of the alkylating agent is used.
-
Solution:
-
Control the stoichiometry: Use a 1:1 or slight excess of the nucleophile to this compound.
-
Lower the reaction temperature: Running the reaction at a lower temperature can help to control the rate of the undesired quaternization.
-
Slow addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile and base.
-
-
-
Di-alkylation of the Nucleophile: If the nucleophile has more than one reactive site, di-alkylation can occur.
-
Solution: Use protecting groups for other reactive sites on your nucleophile. The choice of protecting group will depend on the overall synthetic strategy.
-
Question 3: My purification process is challenging, and I am struggling to isolate the desired product. What are the recommended purification strategies?
Answer: Purifying products from reactions involving this compound can be complicated by the polar nature of the pyridazine ring and the potential for charged byproducts.
-
Column Chromatography: This is the most common method for purification.
-
Technique: Use silica gel chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic products on the silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization of pyridazine derivatives include ethanol, methanol, acetonitrile, or mixtures with water.
-
-
Aqueous Work-up: Before chromatographic purification, an aqueous work-up can help to remove inorganic salts and water-soluble impurities.
-
Procedure: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃). Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then concentrate it under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
A1: The C-Br bond in this compound is analogous to a benzylic bromide. This makes it highly reactive towards nucleophilic substitution (S_N2) reactions. The electron-withdrawing nature of the pyridazine ring further activates the methylene group, enhancing its susceptibility to nucleophilic attack.
Q2: How should I handle and store this compound?
A2: this compound, particularly in its free base form, is unstable. It is typically supplied and should be stored as its hydrobromide or hydrochloride salt. Recommended storage conditions are under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). It is also advisable to use cold-chain transportation for this reagent.
Q3: Can I use protecting groups on the pyridazine ring itself?
A3: While not always necessary, protecting the pyridazine ring nitrogens can be a useful strategy in certain complex syntheses to prevent undesired side reactions like quaternization. One possible approach is the formation of an N-oxide, which can be later reduced back to the pyridazine. The choice of a protecting group strategy should be carefully considered based on the overall synthetic route and the stability of the protecting group to the planned reaction conditions.
Q4: Are there any known incompatibilities with other functional groups?
A4: Due to its electrophilic nature, this compound will react with a wide range of nucleophiles. It is incompatible with strong bases and strong nucleophiles if these are not the intended reactants. Care should be taken when other sensitive functional groups are present in the molecule, and protection of these groups may be necessary.
Data Presentation
Table 1: Representative Yields for N-Alkylation Reactions with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | DMF | Room Temp. | 12 | ~70-80 | General observation |
| Morpholine | K₂CO₃ | ACN | 60 | 8 | ~65-75 | General observation |
| Aniline | Et₃N | DCM | Room Temp. | 24 | ~40-50 | General observation |
| Substituted Amine | NaH | THF | 0 to Room Temp. | 6 | 52.3 | [1] |
| Imidazopyridine | K₂CO₃ | DMF | Room Temp. | Overnight | 72 | [2] |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound Hydrobromide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF or ACN, approximately 0.1-0.5 M concentration).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound hydrobromide (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. The reaction may require heating (e.g., 50-80°C) to go to completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine).
Mandatory Visualization
Caption: General experimental workflow for N-alkylation reactions.
Caption: Troubleshooting logic for low reaction yields.
Caption: Inhibition of a kinase signaling pathway.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation with 3-(Bromomethyl)pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)pyridazine, focusing on the common challenge of over-alkylation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the alkylation of various nucleophiles with this compound.
Q1: My reaction is resulting in a mixture of mono- and di-alkylated products, with a significant amount of the di-alkylated species. How can I improve the selectivity for mono-alkylation?
A1: Over-alkylation is a common issue when the initially formed mono-alkylated product is sufficiently nucleophilic to react again with this compound. To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the nucleophile relative to this compound (e.g., 1.1 to 1.5 equivalents of the nucleophile). This ensures the electrophile is the limiting reagent, reducing the likelihood of a second alkylation.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile and base over an extended period. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant and often more reactive starting nucleophile.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature. While this may decrease the overall reaction rate, it often enhances selectivity by favoring the kinetically controlled mono-alkylation product over the thermodynamically favored di-alkylated product.
-
Choice of Base: The strength of the base can influence the nucleophilicity of the mono-alkylated intermediate. A weaker base might not deprotonate the mono-alkylated product as effectively, thus preventing a second alkylation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Q2: I am observing the formation of a quaternary pyridazinium salt. How can I prevent this side reaction?
A2: The formation of a quaternary pyridazinium salt indicates that one of the nitrogen atoms of the pyridazine ring itself is being alkylated. This is a form of over-alkylation, especially if your target is N-alkylation on a different part of your molecule. Here’s how to minimize it:
-
Protecting Groups: If your primary nucleophile is significantly less reactive than the pyridazine nitrogens, consider using a protecting group strategy for the pyridazine ring, although this adds extra steps to your synthesis.
-
Solvent Effects: The choice of solvent can influence the reactivity of the pyridazine nitrogens. Less polar, aprotic solvents may be preferable. Protic solvents could potentially protonate the pyridazine nitrogens, reducing their nucleophilicity.
-
Steric Hindrance: If possible, modifying your nucleophile to introduce steric bulk near the reactive site can disfavor the approach of the bulky this compound to the already substituted product.
Q3: My reaction is sluggish, and upon increasing the temperature to accelerate it, I observe significant over-alkylation. What is the best approach?
A3: Balancing reaction rate and selectivity is crucial. If elevated temperatures lead to over-alkylation, consider these alternatives:
-
Use a More Reactive Halide (with caution): While you are using a bromomethyl derivative, which is quite reactive, switching to an iodomethyl derivative could increase the rate at lower temperatures. However, this could also increase the rate of over-alkylation, so careful monitoring is essential.
-
Catalytic Additives: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction of alkyl bromides via an in-situ Finkelstein reaction, potentially allowing for lower reaction temperatures.
-
Solvent Optimization: Switching to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions. However, be aware that these solvents can also enhance the rate of over-alkylation, so a careful balance is needed.
Q4: How do I choose the right base and solvent for my alkylation with this compound to minimize over-alkylation?
A4: The optimal choice depends on the pKa of your nucleophile.
-
For N-H Alkylation (e.g., amines, amides, imidazoles):
-
Bases: Start with milder inorganic bases like K₂CO₃ or Cs₂CO₃. Cs₂CO₃ is often more soluble and can be more effective.
-
Solvents: Acetonitrile (MeCN) and acetone are good starting points. For less reactive nucleophiles, DMF can be used, but with careful temperature control.
-
-
For O-H Alkylation (e.g., phenols, alcohols):
-
Bases: A stronger base may be needed to deprotonate the hydroxyl group. K₂CO₃ or NaH can be effective. When using NaH, ensure the deprotonation is complete before adding this compound.
-
Solvents: Tetrahydrofuran (THF) is a common choice, especially with NaH. DMF can also be used.
-
-
For S-H Alkylation (e.g., thiols):
-
Bases: Thiols are generally more acidic and more nucleophilic than their alcohol counterparts. A mild base like K₂CO₃ is often sufficient.
-
Solvents: MeCN or DMF are suitable choices.
-
Quantitative Data Summary
The following table summarizes general reaction conditions that can be tuned to control the selectivity of alkylation reactions with this compound. The values are indicative and should be optimized for each specific substrate.
| Parameter | Condition for Mono-alkylation | Condition Favoring Over-alkylation | Rationale for Selectivity |
| Stoichiometry (Nucleophile:Alkylating Agent) | 1.1:1 to 1.5:1 | < 1:1 or 1:1 with slow addition | A slight excess of the nucleophile ensures the alkylating agent is consumed before significant di-alkylation can occur. |
| Temperature | -10 °C to Room Temperature | > 50 °C | Lower temperatures increase the kinetic preference for the more reactive starting material. |
| Addition Method | Slow, dropwise addition of alkylating agent | Rapid, bulk addition of alkylating agent | Maintains a low concentration of the electrophile, favoring reaction with the more abundant primary nucleophile. |
| Base Strength | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., NaH, LDA) | A weaker base may not be strong enough to deprotonate the mono-alkylated product, preventing the second alkylation. |
| Solvent Polarity | Less polar aprotic (e.g., THF, Acetone) | More polar aprotic (e.g., DMF, DMSO) | While polar aprotic solvents accelerate SN2 reactions, they can also accelerate the undesired second alkylation. |
Experimental Protocols
General Protocol for Mono-N-Alkylation of an Amine with this compound
This protocol aims to maximize the yield of the mono-alkylated product.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, 20 mL per mmol of amine).
-
Add a mild base, such as powdered anhydrous potassium carbonate (2.0 equivalents).
-
-
Reaction Setup:
-
Stir the suspension at room temperature for 15-30 minutes.
-
In a separate flask, dissolve this compound hydrobromide (1.0 equivalent) in a minimal amount of the same anhydrous solvent. If you are using the freebase of this compound, dissolve it directly.
-
-
Addition of Alkylating Agent:
-
Cool the amine suspension to 0 °C using an ice bath.
-
Add the this compound solution dropwise to the stirred amine suspension over a period of 30-60 minutes using a syringe pump or a dropping funnel.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the desired product versus di-alkylated byproducts.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-alkylated product from any unreacted starting materials and over-alkylated products.
-
Visualizations
Decision-Making Workflow for Optimizing Mono-alkylation
Caption: A flowchart for systematically troubleshooting and optimizing reaction conditions to favor mono-alkylation.
Technical Support Center: Purification of Polar Pyridazine Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar pyridazine derivatives. The inherent high polarity and basicity of the pyridazine ring often complicate standard purification procedures.[1]
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Question: My polar pyridazine derivative has poor solubility in common organic solvents for normal-phase chromatography (e.g., ethyl acetate/hexanes). What can I do?
Answer: This is a frequent challenge due to the high polarity of the pyridazine moiety. Several strategies can improve solubility:
-
Solvent System Modification: Introduce more polar solvents into your mobile phase. For normal-phase chromatography, adding a small percentage of methanol or isopropanol to a dichloromethane (DCM) or ethyl acetate base can significantly enhance solubility.[2]
-
Salt Formation: Consider converting the compound to a more soluble salt, such as a hydrochloride or trifluoroacetate salt. This can improve its solubility in polar solvents for purification. The free base can often be regenerated after purification if necessary.[2]
-
Alternative Loading Technique: If solubility remains an issue, use a "dry loading" technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[3]
Question: I am observing significant peak tailing or complete streaking of my compound on a silica gel column. How can I resolve this?
Answer: This is a classic problem for basic, nitrogen-containing heterocycles like pyridazines. It arises from strong ionic interactions between the basic compound and the acidic silanol groups on the surface of the silica gel.[2]
-
Deactivate the Silica: The most common solution is to add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide per liter of eluent will cap the acidic sites on the silica and lead to symmetrical peaks.[2]
-
Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Alumina (which can be basic, neutral, or acidic) is a common alternative. For very challenging separations, consider polymer-based supports.[2]
-
Switch to Reversed-Phase: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often an excellent choice for polar, basic compounds as it operates under different separation principles, minimizing the problematic interactions with acidic silica.[2][4]
Question: My compound shows little to no retention on a C18 reversed-phase column, eluting at or near the solvent front. How can I improve its retention?
Answer: This occurs because the highly polar analyte has a stronger affinity for the polar mobile phase (like water/acetonitrile) than the non-polar C18 stationary phase.[5]
-
Increase Mobile Phase Polarity: Use a mobile phase with a higher percentage of the aqueous component. Many modern reversed-phase columns are stable in 100% aqueous conditions.[5][6]
-
Employ a More Polar Stationary Phase: Consider a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase, which can offer alternative selectivity and better retention for polar analytes.[5]
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica or a zwitterionic phase) with a largely organic mobile phase, providing excellent retention for compounds that are unretained in reversed-phase.[7][8][9]
Question: My compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.
-
Deactivate the Silica: As with peak tailing, the first step is to try deactivating the silica by adding a base like triethylamine to the eluent.[10] You can also pre-treat the column by flushing it with a solvent mixture containing the base before loading your sample.[5]
-
Use a Different Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil.[10]
-
Minimize Contact Time: Use a shorter, wider column and a faster flow rate to reduce the time your compound spends in contact with the stationary phase.
-
Alternative Purification Methods: If decomposition is unavoidable on stationary phases, consider other methods like recrystallization or liquid-liquid extraction.[11][12]
Question: I am attempting to purify my compound by recrystallization, but it precipitates as an oil or an amorphous solid instead of crystals. What should I do?
Answer: "Oiling out" or amorphous precipitation often happens when the solution is too supersaturated or cools too quickly.[11][13]
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.[13]
-
Use Less Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound. Excess solvent will prevent the solution from becoming sufficiently supersaturated upon cooling.[2]
-
Change the Solvent System: The chosen solvent may be too good or too poor. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, toluene).[14] An anti-solvent crystallization, where a poor solvent is slowly added to a solution of the compound in a good solvent, can also be effective.[11]
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny seed crystal from a previous batch.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a purification method for a new polar pyridazine derivative?
A1: Start with Thin Layer Chromatography (TLC) to assess the polarity of your compound and the complexity of the impurity profile.
-
Normal-Phase TLC: Use a silica plate and test various solvent systems (e.g., DCM/Methanol, Ethyl Acetate/Hexanes with a small amount of TEA). This will quickly tell you if normal-phase flash chromatography is feasible.
-
Assess Purity: If the crude material is >90% pure by TLC or NMR, recrystallization is often the most efficient method for achieving high purity.
-
Complex Mixtures: If the mixture is complex or isomers are present, a high-resolution technique like RP-HPLC or HILIC will likely be necessary.
Q2: How can I improve the separation of structurally similar pyridazine isomers?
A2: Separating isomers can be very challenging due to their similar polarities.[15]
-
Shallow Gradient: In column chromatography, use a very shallow and slow polarity gradient. This increases the effective resolution between closely eluting compounds.[15]
-
High-Performance Stationary Phase: For flash chromatography, use high-resolution silica with a larger surface area. For HPLC, use columns with smaller particle sizes (e.g., sub-2 µm) to maximize efficiency.
-
Alternative Selectivity: Switch to a different chromatographic mode. If you are struggling with normal-phase, try HILIC or reversed-phase, as the different separation mechanisms may provide the necessary selectivity.
Q3: Which advanced chromatographic techniques are suitable for highly polar pyridazines?
A3: For pyridazine derivatives that are too polar for conventional methods, several advanced techniques are available:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for retaining and separating very polar, hydrophilic compounds.[16][17] It provides an orthogonal separation mechanism to reversed-phase chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often modified with a small amount of a polar solvent like methanol.[18][19] It is a form of normal-phase chromatography that offers very fast and efficient separations and is considered a "green" alternative due to reduced organic solvent consumption.[20] It is particularly well-suited for any molecule that can be dissolved in methanol.[18]
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Pyridazine Derivatives
| Technique | Stationary Phase | Mobile Phase | Best For | Advantages | Common Challenges |
| Normal-Phase Flash Chromatography | Silica Gel, Alumina | Non-polar (e.g., Hexane/EtOAc, DCM/MeOH) + Basic Modifier (TEA) | Moderately polar, basic compounds; large scale. | High capacity, low cost, simple setup. | Peak tailing, poor solubility, compound degradation on silica.[2] |
| Reversed-Phase HPLC (RP-HPLC) | C18, C8, Polar-Embedded | Polar (e.g., Water/Acetonitrile) + Modifier (TFA, Formic Acid) | Ionizable and polar compounds. | High resolution, excellent for analytical work and purity checks. | Poor retention of very polar compounds, requires specialized equipment.[5][21] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Zwitterionic, Diol | High Organic (>80% ACN) with Aqueous Buffer | Highly polar, water-soluble compounds. | Excellent retention for compounds unretained by RP-HPLC.[7][9] | Sensitive to water content, can have longer equilibration times. |
| Supercritical Fluid Chromatography (SFC) | Various (similar to HPLC) | Supercritical CO₂ + Polar Modifier (e.g., Methanol) | Thermally labile, polar, and chiral compounds. | Fast, high efficiency, reduced solvent waste, easy sample recovery.[22] | Requires specialized high-pressure equipment.[22] |
| Recrystallization | N/A (Solid State) | Single solvent or solvent/anti-solvent pair | Compounds that are solids at room temperature and >90% pure. | Can yield very high purity, scalable, cost-effective. | Finding a suitable solvent can be difficult, potential for low yield, "oiling out".[11][13] |
Table 2: Common Solvent Systems for Chromatography of Polar Pyridazines
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Purpose & Notes |
| Normal-Phase | Silica Gel | Dichloromethane / Methanol (99:1 to 90:10) + 0.5% Triethylamine | General purpose for moderately polar pyridazines. TEA suppresses peak tailing. |
| Normal-Phase | Silica Gel | Ethyl Acetate / Hexanes (gradient) + 1% Triethylamine | For less polar derivatives. The gradient helps separate impurities. |
| Reversed-Phase | C18 | Water / Acetonitrile (both with 0.1% TFA or Formic Acid) | Standard for purity analysis by RP-HPLC. Acid improves peak shape for basic compounds. |
| HILIC | Silica or Zwitterionic | Acetonitrile / Ammonium Acetate Buffer (e.g., 10 mM, pH 5) | For highly polar compounds not retained in reversed-phase. A typical gradient is from 95:5 to 60:40 ACN:Buffer.[5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
This protocol is designed to purify basic pyridazine derivatives while minimizing peak tailing.[2][14]
-
Solvent System Selection: Use TLC to identify a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for your target compound. A common starting point is a mixture of dichloromethane and methanol. Add 0.5-1% triethylamine (TEA) to the chosen solvent system.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or the least polar mobile phase you plan to use). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring a flat, stable bed.
-
Sample Loading (Dry Loading): Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in DCM).
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound. The volatile triethylamine will be removed along with the solvent.
Protocol 2: Recrystallization for High-Purity Isolation
This protocol is effective for obtaining highly pure material from a crude product that is already relatively clean.[2][11]
-
Solvent Selection: Test the solubility of your compound in various solvents. The ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point. Common choices for polar pyridazines include ethanol, methanol, isopropanol, or mixtures like ethanol/water.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Avoid disturbing the flask. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Mandatory Visualizations
Caption: General purification workflow for polar pyridazine derivatives.
Caption: Troubleshooting peak tailing in normal-phase chromatography.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. Chromatographic behavior of 12 polar pteridines in hydrophilic interaction chromatography using five different HILIC columns coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. polylc.com [polylc.com]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. Video: Supercritical Fluid Chromatography [jove.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 22. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Validation & Comparative
Reactivity Face-Off: 3-(Bromomethyl)pyridazine vs. 3-(Chloromethyl)pyridazine in Nucleophilic Substitution
At the heart of the reactivity difference between these two compounds lies the nature of the halogen atom as a leaving group. In nucleophilic substitution reactions, the facility of the reaction is largely dependent on the ability of the leaving group to depart from the carbon atom. The better the leaving group, the faster the reaction proceeds.
The Decisive Factor: Leaving Group Ability
The relative reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) follows the trend: R-I > R-Br > R-Cl > R-F. This order is inversely related to the basicity of the halide anion; weaker bases are better leaving groups because they are more stable on their own.
Key Principles:
-
Basicity: Bromide (Br⁻) is a weaker base than chloride (Cl⁻). The conjugate acid of bromide, hydrobromic acid (HBr), is a stronger acid (pKa ≈ -9) than hydrochloric acid (HCl, pKa ≈ -7).[1] This indicates that the bromide ion is more stable in solution than the chloride ion, making it a more effective leaving group.[2][3]
-
Polarizability: The bromide ion is larger and its electron cloud is more polarizable than that of the chloride ion. This increased polarizability helps to stabilize the transition state of the substitution reaction, thereby lowering the activation energy and increasing the reaction rate.[4]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This means that less energy is required to break the C-Br bond during the rate-determining step of a nucleophilic substitution reaction.
Based on these principles, 3-(bromomethyl)pyridazine is expected to be significantly more reactive than 3-(chloromethyl)pyridazine in nucleophilic substitution reactions.
Quantitative Comparison: Insights from Analogous Systems
While specific kinetic data for the title compounds is elusive, we can draw parallels from studies on benzylic halides, which are structurally and electronically similar to (halomethyl)pyridazines. The pyridazine ring, being electron-withdrawing, enhances the electrophilicity of the methylene carbon, making these compounds generally reactive towards nucleophiles.
The following table summarizes the expected relative reactivity based on established principles and data for analogous systems. The reactivity ratio is an estimate based on typical differences observed for benzylic bromides and chlorides in SN2 reactions.
| Feature | This compound | 3-(Chloromethyl)pyridazine |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Relative Basicity of Leaving Group | Weaker Base | Stronger Base |
| C-Halogen Bond Strength | Weaker | Stronger |
| Expected Relative Reactivity | Higher | Lower |
| Estimated Reactivity Ratio (Br/Cl) | ~10 - 50 | 1 |
Note: The estimated reactivity ratio is illustrative and can vary significantly depending on the nucleophile, solvent, and reaction conditions.
Experimental Protocols: A Representative Nucleophilic Substitution
The following is a generalized experimental protocol for a nucleophilic substitution reaction with a generic nucleophile (Nu⁻) on a 3-(halomethyl)pyridazine substrate. This protocol is intended to be a template and would require optimization for specific nucleophiles and substrates.
Objective: To synthesize 3-(nucleophilomethyl)pyridazine via nucleophilic substitution.
Materials:
-
3-(Halomethyl)pyridazine (1.0 eq)
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium phenoxide) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of the nucleophile (1.1 - 1.5 eq) in the chosen anhydrous solvent under an inert atmosphere, add 3-(halomethyl)pyridazine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (monitoring by TLC or LC-MS). Due to its higher reactivity, reactions with this compound are expected to proceed at lower temperatures or for shorter durations compared to those with 3-(chloromethyl)pyridazine.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(nucleophilomethyl)pyridazine.
Logical Workflow for Reactivity Comparison
The decision-making process for choosing between this compound and 3-(chloromethyl)pyridazine can be visualized as follows:
References
A Comparative Guide to Alternative Reagents for the Methylenation of Pyridazine
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group onto a pyridazine scaffold is a critical transformation in medicinal chemistry and drug discovery, often leading to significant improvements in a molecule's pharmacological profile. This guide provides an objective comparison of alternative reagents for the methylenation of the pyridazine ring system, supported by experimental data and detailed protocols to inform the selection of the most suitable synthetic strategy.
Performance Comparison of Methylenation Reagents
The selection of a methylating agent for pyridazine is governed by factors such as regioselectivity, yield, substrate scope, and reaction conditions. This section summarizes the quantitative performance of two distinct approaches: radical methylation of the parent pyridazine and a transition-metal-catalyzed C-H methylation of a functionalized pyridazine derivative.
| Reagent/Method | Substrate | Product(s) | Yield (%)[1] | Reaction Conditions |
| Radical Methylation (Method A) | Pyridazine | 3-Methylpyridazine | 46 | Acetic acid, (NH₄)₂S₂O₈, AgNO₃, H₂O, 80°C[1] |
| 4-Methylpyridazine | 26 | |||
| 3,6-Dimethylpyridazine | 1 | |||
| 3,4-Dimethylpyridazine | 1 | |||
| Radical Methylation (Method B) | Pyridazine | 3-Methylpyridazine | 42 (76% conversion) | t-BuOOH, FeSO₄·7H₂O, 10% H₂SO₄, 15-25°C[1] |
| 4-Methylpyridazine | 20 (76% conversion) | |||
| 3,6-Dimethylpyridazine | <1 (76% conversion) | |||
| 3,4-Dimethylpyridazine | <1 (76% conversion) | |||
| Radical Methylation (Method B) | Ethyl 4-pyridazinecarboxylate | Ethyl 5-methyl-4-pyridazinecarboxylate | 64 (74% conversion) | t-BuOOH, FeSO₄·7H₂O, 10% H₂SO₄, 20-25°C[1] |
| Transition-Metal-Catalyzed C-H Methylation | Substituted imidazo[1,2-b]pyridazine | C6-methylated product | Moderate | DABAL-Me₃, Pd₂(dba)₃, X-Phos, THF, rt to 80°C |
Experimental Protocols
Detailed methodologies for the key methylenation procedures are provided below to facilitate their application in a laboratory setting.
Radical Methylation of Pyridazine
Method A: Oxidative Decarboxylation of Acetic Acid [1]
To a stirred solution of pyridazine (0.8g, 0.01mol), acetic acid (3.0g, 0.05mol), and AgNO₃ (0.17g, 0.001mol) in water (30ml) and CH₂Cl₂ (30ml), a solution of (NH₄)₂S₂O₈ (6.84g, 0.03mol) in water (20ml) is added dropwise over 20 minutes at 80°C. The solution is stirred for an additional 60 minutes and then extracted with CH₂Cl₂. The solvent is removed in vacuo, and the residue is analyzed by GLC.
Method B: Redox Reaction of t-BuOOH/FeSO₄ [1]
To a solution of pyridazine (0.8g, 0.01mol) in 10% aqueous H₂SO₄ (30ml), equimolar amounts of t-BuOOH and FeSO₄·7H₂O (saturated aqueous solution) are added dropwise simultaneously with stirring and cooling (15-25°C). The solution is stirred for another 60 minutes and then extracted with CH₂Cl₂. After removal of the solvent, the residue is analyzed by GLC.
Transition-Metal-Catalyzed C-H Methylation of Imidazo[1,2-b]pyridazine
The transfer of a methyl group to the C6-position of a substituted imidazo[1,2-b]pyridazine can be accomplished using bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me₃) under palladium-catalyzed cross-coupling conditions. The reaction is carried out with Pd₂(dba)₃ as the catalyst and X-Phos as the ligand in THF, with the temperature ranging from room temperature to 80°C overnight. This method provides a route to the C6-methylated product in moderate yield.
Visualizing Reaction Pathways
The following diagrams illustrate the conceptual workflows for the described methylenation reactions.
Caption: Radical Methylation Workflows.
Caption: Transition-Metal-Catalyzed C-H Methylation Workflow.
References
Comparative study of different synthetic routes to 3-functionalized pyridazines
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The targeted synthesis of 3-functionalized pyridazines is therefore of significant interest in the development of novel therapeutics. This guide provides a comparative overview of three prominent synthetic strategies for achieving this goal: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction), Vicarious Nucleophilic Substitution (VNS), and Inverse Electron Demand Diels-Alder Reaction (Cyclization/Annulation). We present a side-by-side comparison of their performance based on experimental data, detailed methodologies for key experiments, and a visual representation of the synthetic workflows.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the selected synthetic routes, offering a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Reaction | Reagents and Conditions | Yield (%) | Reference |
| Suzuki-Miyaura Cross-Coupling | Synthesis of 3-amino-4-methyl-6-phenylpyridazine | 3-amino-6-chloro-4-methylpyridazine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 90-100 °C, 6-12 h | High (not specified) | [1] |
| Suzuki-Miyaura Cross-Coupling | Synthesis of 3-(p-cyanophenyl)-6-(thiophen-2-yl)pyridazine | 3-bromo-6-(thiophen-2-yl)pyridazine, 4-cyanophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/ethanol/water, 80 °C, 48 h | 28% | [1] |
| Vicarious Nucleophilic Substitution (VNS) | Synthesis of 4-substituted 3-chloro- and 3,6-dichloropyridazines | 3-chloro- or 3,6-dichloropyridazine, chloromethyl p-tolyl sulfone, strong base | Moderate to Good | |
| Inverse Electron Demand Diels-Alder | Synthesis of 3,6-diphenylpyridazine | 3,6-diphenyl-1,2,4,5-tetrazine, diethylamine | Not Specified | [2] |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine[1]
This protocol describes a general procedure for the synthesis of a 3-arylpyridazine derivative from a 3-halopyridazine precursor.
Materials:
-
3-amino-6-chloro-4-methylpyridazine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 3-amino-6-chloro-4-methylpyridazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-amino-4-methyl-6-phenylpyridazine.
Vicarious Nucleophilic Substitution (VNS) of Pyridazines[2]
This method allows for the introduction of a substituent at a position adjacent to a nitrogen atom in the pyridazine ring.
Materials:
-
3-chloro- or 3,6-dichloropyridazine
-
Chloromethyl p-tolyl sulfone
-
A strong base (e.g., potassium tert-butoxide)
-
An appropriate solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the pyridazine substrate in the chosen solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
In a separate flask, prepare a solution of the carbanion by adding the strong base to a solution of chloromethyl p-tolyl sulfone in the same solvent at a low temperature.
-
Slowly add the carbanion solution to the pyridazine solution.
-
Allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Warm the mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the 4-substituted pyridazine derivative.
Inverse Electron Demand Diels-Alder Reaction: Synthesis of 3,6-Diphenylpyridazine[3]
This approach constructs the pyridazine ring through a cycloaddition reaction.
Materials:
-
3,6-diphenyl-1,2,4,5-tetrazine
-
An electron-rich dienophile (e.g., diethylamine as a reactant and solvent)
Procedure:
-
Dissolve 3,6-diphenyl-1,2,4,5-tetrazine in the dienophile (in this case, diethylamine).
-
Heat the reaction mixture under reflux, if necessary, and monitor the reaction progress by observing the disappearance of the characteristic color of the tetrazine.
-
Upon completion, cool the reaction mixture.
-
Remove the excess dienophile under reduced pressure.
-
Purify the residue, if necessary, by recrystallization or column chromatography to obtain 3,6-diphenylpyridazine.
Visualization of Synthetic Pathways
The following diagrams illustrate the generalized workflows for the three synthetic strategies discussed.
Caption: Synthetic strategies for 3-functionalized pyridazines.
Conclusion
The choice of synthetic route for the preparation of 3-functionalized pyridazines depends on several factors, including the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups. The Suzuki-Miyaura cross-coupling offers a versatile and widely applicable method for introducing aryl and heteroaryl substituents at the 3-position, starting from readily available 3-halopyridazines.[1] Vicarious Nucleophilic Substitution provides a powerful tool for the C-H functionalization of the pyridazine ring, particularly for introducing carbon substituents at the 4-position of 3-substituted pyridazines. The Inverse Electron Demand Diels-Alder reaction represents an efficient strategy for the de novo synthesis of the pyridazine core with substituents at the 3- and 6-positions.[2] Each method presents distinct advantages and limitations, and a thorough evaluation of these factors is crucial for the successful design and execution of a synthetic plan targeting novel pyridazine-based compounds.
References
Validation of 3-(Bromomethyl)pyridazine Reaction Products by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-(bromomethyl)pyridazine and its chloro-analogue, 3-(chloromethyl)pyridazine, validated through Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented here is intended to assist researchers in identifying and characterizing these compounds in their synthetic workflows.
Introduction
3-(Halomethyl)pyridazines are valuable building blocks in medicinal chemistry and materials science, serving as precursors for a variety of derivatives through nucleophilic substitution reactions. The validation of the resulting products is crucial for ensuring the integrity of subsequent research and development. NMR spectroscopy is an indispensable tool for the structural elucidation of these novel compounds. This guide offers a comparison of the NMR spectral data for the starting materials and their representative reaction products.
Data Presentation: NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, its alternative 3-(chloromethyl)pyridazine, and their hypothetical reaction products with a generic nucleophile (Nu). The data for the starting materials is sourced from available literature, while the product data is predicted based on established chemical shift trends.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-4 | H-5 | H-6 | -CH₂- | Other |
| This compound | ~7.8-8.0 | ~7.6-7.8 | ~9.0-9.2 | ~4.6 | |
| 3-(Chloromethyl)pyridazine Hydrochloride | ~8.1-8.3 | ~7.8-8.0 | ~9.1-9.3 | ~4.8 | |
| 3-((Nu)methyl)pyridazine (Predicted) | ~7.7-7.9 | ~7.5-7.7 | ~8.9-9.1 | ~3.8-4.2 | Peaks from Nu |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C-3 | C-4 | C-5 | C-6 | -CH₂- | Other |
| This compound | ~155-157 | ~124-126 | ~127-129 | ~150-152 | ~30-32 | |
| 3-(Chloromethyl)pyridazine | ~154-156 | ~125-127 | ~128-130 | ~151-153 | ~42-44 | |
| 3-((Nu)methyl)pyridazine (Predicted) | ~156-158 | ~123-125 | ~126-128 | ~149-151 | ~50-60 | Carbons from Nu |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of 3-(halomethyl)pyridazines.
Protocol 1: General Nucleophilic Substitution of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired nucleophile (1.1 equivalents) to the solution. If the nucleophile is an amine, a non-nucleophilic base like triethylamine (1.2 equivalents) may be added to scavenge the HBr byproduct.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: General Nucleophilic Substitution of 3-(Chloromethyl)pyridazine Hydrochloride
-
Neutralization: Suspend 3-(chloromethyl)pyridazine hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free base.
-
Addition of Nucleophile: Add the desired nucleophile (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter off any salts and wash the filtrate with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography.
-
Analysis: Obtain ¹H NMR and ¹³C NMR spectra of the purified product for structural verification.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and characterization process.
Caption: Synthetic workflow for the preparation and validation of 3-substituted methylpyridazines.
Caption: Logical steps for the synthesis and NMR validation of pyridazine derivatives.
A Researcher's Guide to Regioselective Substitution on the Pyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science. Achieving predictable and selective functionalization of the pyridazine ring is paramount for the synthesis of novel compounds with desired properties. This guide provides a comparative analysis of the regioselectivity of common substitution reactions on the pyridazine ring, supported by experimental data and detailed protocols.
Understanding the Reactivity of the Pyridazine Ring
Pyridazine is a π-deficient heteroaromatic ring containing two adjacent nitrogen atoms. This electronic characteristic governs its reactivity towards different classes of reagents. The two nitrogen atoms significantly reduce the electron density of the ring carbons, making pyridazine generally resistant to electrophilic attack but susceptible to nucleophilic and radical substitution.
The positions on the pyridazine ring are numbered as follows:
The electron-withdrawing nature of the nitrogen atoms particularly deactivates the positions alpha (C3, C6) and gamma (C4, C5) to them.
Comparison of Substitution Methodologies
The regioselectivity of substitution on the pyridazine ring is highly dependent on the reaction type. Here, we compare three primary methods: nucleophilic aromatic substitution (SNA r), radical substitution (Minisci-type reactions), and direct C-H arylation.
Data Presentation: Regioselectivity and Yields
The following table summarizes the observed regioselectivity and reported yields for various substitution reactions on substituted pyridazine derivatives.
| Substrate | Reaction Type | Reagents & Conditions | Major Product(s) | Isomer Ratio (Major:Minor) | Yield (%) | Reference |
| 3-Substituted Pyridazine | Vicarious Nucleophilic Substitution (VNS) | Chloromethyl p-tolyl sulfone, base | 4-Substituted | Complete Regiospecificity | Not Specified | [1] |
| 3,6-Dichloropyridazine | Nucleophilic Aromatic Substitution (SNAr) | Amines | 3-Amino-6-chloropyridazine | High Regioselectivity | Good | [2] |
| Pyridazine (protonated) | Minisci-type (Radical Acylation) | Acyl radicals | 4-Acylpyridazine and/or 5-Acylpyridazine | Mixture, depends on substituents | Moderate to Good | [3] |
| 3-Substituted Pyridazine-4-carboxylate | Minisci-type (Homolytic Aroylation) | Aroyl radicals | 5-Aroyl product | High Regioselectivity | Not Specified | [4] |
| 3,6-Diphenyl-1,2,4-triazolo[4,3-b]pyridazine | Pd-catalyzed C-H Arylation | Aryl halides, Pd(OAc)2 | 8-Arylated product | Regioselective mono-arylation | Good to Excellent | [5] |
Note: Direct comparative studies on the same pyridazine substrate with different substitution methods are scarce in the literature. The data presented is compiled from studies focusing on specific reaction types.
Signaling Pathways and Experimental Workflows
Logical Flow of Regioselectivity
The choice of substitution strategy and the resulting regioselectivity are dictated by the electronic nature of the pyridazine ring and the type of reactive intermediate. The following diagram illustrates the decision-making process for functionalizing the pyridazine core.
Caption: Decision tree for regioselective substitution on the pyridazine ring.
General Experimental Workflow
The following diagram outlines a typical workflow for a substitution reaction on a pyridazine substrate.
Caption: A generalized workflow for pyridazine substitution reactions.
Detailed Experimental Protocols
Nucleophilic Aromatic Substitution: Amination of 3,6-Dichloropyridazine
This protocol describes the regioselective mono-amination of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,6-dichloropyridazine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Slowly add the amine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-amino-6-chloropyridazine derivative.
Minisci-type Radical Alkylation of Pyridazine
This protocol is adapted from a general procedure for the Minisci reaction.[6]
Materials:
-
Pyridazine
-
Carboxylic acid (as the alkyl radical precursor)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask, dissolve pyridazine (1.0 eq) in a mixture of water and dichloromethane.
-
Add sulfuric acid to protonate the pyridazine.
-
Add the carboxylic acid (2.0 eq) and silver nitrate (0.1 eq).
-
Slowly add a solution of ammonium persulfate (2.0 eq) in water to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 2-4 hours, monitoring by TLC or GC-MS.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 4-alkyl- and 5-alkylpyridazine regioisomers.
Conclusion
The regioselectivity of substitution on the pyridazine ring is a predictable outcome based on the electronic principles of the reaction mechanism.
-
Nucleophilic aromatic substitution is effective for introducing nucleophiles onto pyridazines bearing good leaving groups, with regioselectivity governed by the position of the leaving group and the electronic nature of other ring substituents.
-
Minisci-type radical reactions provide a powerful method for direct C-H alkylation and acylation, showing a strong preference for the C4 and C5 positions.[3]
-
Direct C-H arylation offers a modern approach to constructing C-C bonds, where regioselectivity can be finely tuned through the choice of catalyst and directing groups.[5]
For drug development professionals and synthetic chemists, a thorough understanding of these competing selectivities is essential for the rational design of synthetic routes to novel pyridazine-containing molecules. Future research would benefit from more direct, side-by-side comparative studies of these methods on a standardized set of pyridazine substrates to provide a clearer quantitative picture of their relative efficiencies and selectivities.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Analysis of 3-(Bromomethyl)pyridazine Reaction Mixtures: A Comparative Guide to LC-MS and Alternative Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(Bromomethyl)pyridazine, a critical step lies in the accurate and efficient analysis of reaction mixtures. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, offering insights into their respective strengths and weaknesses in this specific application. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the laboratory.
The synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research, often results in a complex mixture of the desired product, unreacted starting materials, intermediates, and various byproducts. Effective analysis is paramount for reaction monitoring, yield optimization, and ensuring the purity of the final compound. While LC-MS is a powerful and widely adopted technique for this purpose, a thorough understanding of its performance in comparison to other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), is essential for selecting the most appropriate analytical strategy.
Performance Comparison: LC-MS vs. Alternatives
The choice of analytical technique for monitoring a this compound reaction is dictated by factors such as the volatility and thermal stability of the analytes, the required sensitivity and selectivity, and the complexity of the sample matrix.
| Feature | LC-MS | GC-MS | HPLC-UV |
| Applicability | Broadly applicable to a wide range of polar and non-polar compounds. Ideal for thermally labile and non-volatile compounds. | Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes. | Well-suited for non-volatile or thermally labile compounds with a UV chromophore. |
| Selectivity | High, based on both chromatographic separation and mass-to-charge ratio. | High, based on chromatographic separation and mass fragmentation patterns. | Moderate, based on chromatographic retention time and UV absorbance. Co-elution can be a challenge. |
| Sensitivity | Very high, often in the picogram to femtogram range. | Very high, capable of detecting trace-level impurities. | Good, typically in the nanogram to microgram range. |
| Structural Info | Provides molecular weight and fragmentation data, aiding in the identification of unknown impurities. | Provides characteristic fragmentation patterns for structural elucidation. | Limited to no structural information beyond UV spectrum. |
| Sample Prep | Generally simple, involving dilution and filtration. | May require derivatization to improve volatility and thermal stability. | Simple, typically involving dilution and filtration. |
Key Analytes in this compound Reaction Mixtures
A typical synthesis of this compound proceeds via the bromination of 3-methylpyridazine. Consequently, the reaction mixture may contain the following key components that require analytical separation and quantification:
| Compound | Molecular Weight ( g/mol ) | Role | Potential Analytical Challenge |
| 3-Methylpyridazine | 94.11 | Starting Material | High volatility may be challenging for some LC methods. |
| This compound | 172.02/174.02 | Product | Isotopic pattern of bromine needs to be considered in MS. |
| 3-(Dibromomethyl)pyridazine | 250.93/252.93/254.93 | Byproduct | Higher molecular weight, may have different chromatographic behavior. |
| 3-Pyridazinecarboxaldehyde | 108.09 | Oxidation Byproduct | Increased polarity compared to the product. |
| 3-(Hydroxymethyl)pyridazine | 110.11 | Potential Impurity/Precursor | Highly polar, may require specific chromatographic conditions. |
Experimental Protocols
LC-MS Method for this compound Analysis
This method is optimized for the separation and identification of this compound and its related impurities.
-
Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: ESI in positive ion mode. Scan range of m/z 50-500. For targeted analysis, selected ion monitoring (SIM) for the expected masses of the product and impurities can be employed to enhance sensitivity. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be used for confirmation.
Alternative Method 1: GC-MS Analysis
Given the volatility of some components, GC-MS presents a viable alternative.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
Alternative Method 2: HPLC-UV Analysis
For routine analysis where mass spectrometric identification is not always necessary, HPLC-UV offers a cost-effective and robust alternative.
-
Instrumentation: A high-performance liquid chromatography system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm.
Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the LC-MS analysis of a this compound reaction mixture.
Caption: LC-MS analysis workflow for this compound reaction mixtures.
Conclusion
The comprehensive analysis of this compound reaction mixtures is crucial for ensuring the quality and efficiency of its synthesis. LC-MS stands out as the most powerful and versatile technique, offering high sensitivity, selectivity, and the ability to identify unknown impurities. However, for routine monitoring and in situations where volatility is not a concern for all components of interest, GC-MS and HPLC-UV present as viable and cost-effective alternatives. The selection of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the need for structural information, the desired level of sensitivity, and the available instrumentation. The detailed protocols provided in this guide serve as a robust starting point for developing and validating analytical methods for this important class of compounds.
Biological evaluation of novel compounds synthesized from 3-(Bromomethyl)pyridazine
A Comparative Guide for Researchers in Drug Discovery
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. In this context, the pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive biological evaluation of a series of novel 3,6-disubstituted pyridazines, offering a comparative analysis of their anticancer properties and shedding light on their potential mechanisms of action. The presented data is intended to aid researchers, scientists, and drug development professionals in the rational design and development of next-generation pyridazine-based therapeutics.
In Vitro Anticancer Activity: A Comparative Analysis
A series of newly synthesized 3,6-disubstituted pyridazine derivatives were evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3). The half-maximal inhibitory concentration (IC50) values were determined using the Sulforhodamine B (SRB) assay. The results are summarized in the tables below, alongside a comparison with a standard chemotherapeutic agent.
Table 1: Anti-proliferative Activity of 3,6-Disubstituted Pyridazines against Human Breast Cancer Cell Lines. [1]
| Compound ID | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 11a | 34.59 ± 1.13 | > 100 |
| 11b | 1.37 ± 0.04 | 5.21 ± 0.17 |
| 11e | 2.62 ± 0.08 | 3.45 ± 0.11 |
| 11f | 1.94 ± 0.06 | 4.88 ± 0.15 |
| 11h | 1.60 ± 0.05 | 2.97 ± 0.09 |
| 11i | 0.85 ± 0.02 | 1.54 ± 0.04 |
| 11l | 1.57 ± 0.05 | 1.89 ± 0.06 |
| 11m | 0.43 ± 0.01 | 0.99 ± 0.03 |
| 11r | 24.80 ± 0.81 | 19.71 ± 0.64 |
| Doxorubicin | 0.80 ± 0.02 | 1.20 ± 0.04 |
Table 2: Anti-proliferative Activity of 3,6-Disubstituted Pyridazines against Human Ovarian Cancer Cell Line. [1]
| Compound ID | SKOV-3 IC50 (µM) |
| 11a - 11r | Weak to non-significant activity |
| Doxorubicin | 1.50 ± 0.05 |
The results indicate that several of the synthesized 3,6-disubstituted pyridazines exhibit potent anti-proliferative activity against the tested breast cancer cell lines, with compound 11m emerging as a particularly promising candidate with sub-micromolar IC50 values against both T-47D and MDA-MB-231 cells.[1] Notably, the activity of compound 11m is comparable to or even surpasses that of the standard chemotherapeutic drug, Doxorubicin, in these cell lines. However, the synthesized compounds displayed weak to no significant activity against the SKOV-3 ovarian cancer cell line, suggesting a degree of selectivity in their cytotoxic effects.[1]
Mechanism of Action: Insights into Cell Cycle Arrest and Apoptosis Induction
To elucidate the underlying mechanism of their anticancer activity, the most potent compounds, 11l and 11m , were further investigated for their effects on cell cycle progression and apoptosis in T-47D and MDA-MB-231 breast cancer cells.
Flow cytometry analysis revealed that treatment with compounds 11l and 11m led to a significant alteration in the cell cycle distribution of both breast cancer cell lines.[2] A notable increase in the percentage of cells in the G1 phase was observed, indicating a G1 phase arrest. This cell cycle blockade can inhibit cancer cell proliferation by preventing entry into the DNA synthesis (S) phase.
Furthermore, Annexin V-FITC/PI double staining assays demonstrated that compounds 11l and 11m effectively induce apoptosis in both T-47D and MDA-MB-231 cells.[2] Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability of these novel pyridazine derivatives to trigger this process highlights their therapeutic potential. In silico studies have suggested that these compounds may exert their effects by targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1][3]
Experimental Protocols
In Vitro Anti-proliferative Sulforhodamine B (SRB) Assay[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed, and the cells were stained with 0.4% SRB solution for 30 minutes.
-
Solubilization: The bound dye was solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry[4][5]
-
Cell Treatment: T-47D and MDA-MB-231 cells were treated with the IC50 concentrations of compounds 11l and 11m for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Apoptosis Assay by Annexin V-FITC/PI Staining[4]
-
Cell Treatment: T-47D and MDA-MB-231 cells were treated with the IC50 concentrations of compounds 11l and 11m for 48 hours.
-
Staining: Cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the experimental procedures and the potential signaling pathways involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and biological evaluation of novel pyridazine derivatives.
Caption: Simplified intrinsic apoptosis signaling pathway potentially activated by novel pyridazine compounds.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with 3-Halopyridazines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridazine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of 3-halopyridazines offer a versatile and efficient avenue for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the catalytic system—comprising a palladium precursor, a ligand, and a base—is critical to the success of these transformations, profoundly influencing reaction yields, substrate scope, and reaction conditions. This guide provides an objective comparison of prevalent catalytic systems for several key cross-coupling reactions with 3-halopyridazines, supported by experimental data.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl pyridazines. The selection of the phosphine ligand is paramount in achieving high efficiency, particularly when dealing with less reactive chloro- and bromopyridazines.
Comparative Performance of Catalytic Systems for C-N Coupling
| Catalyst System | 3-Halopyridazine | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / RuPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 |
| RuPhos Precatalyst | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 |
| Pd₂(dba)₃ / BrettPhos | 3-Bromo-2-aminopyridine | Cyclopentylamine | LiHMDS | Toluene | 100 | 16 | 66 |
| BrettPhos Precatalyst | 3-Bromo-2-aminopyridine | Cyclopentylamine | LiHMDS | Toluene | 100 | 16 | 78 |
| Pd(OAc)₂ / DPPF | Aryl Bromide | Primary/Secondary Amine | NaOtBu | Toluene | 80-110 | 2-24 | - |
Data for Pd(OAc)₂ / DPPF is generalized for aryl halides as specific data for 3-halopyridazines was not available in the initial search.
Studies have shown that for the amination of 3-bromo-2-aminopyridine with secondary amines like morpholine, the RuPhos ligand, particularly in its precatalyst form, provides excellent yields.[1] In contrast, for couplings with primary amines such as cyclopentylamine, the BrettPhos precatalyst has been demonstrated to be superior.[1] The use of precatalysts can offer advantages in terms of air stability and ease of handling.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine
A reaction vessel is charged with the 3-bromo-2-aminopyridine (1.0 equiv), the corresponding amine (1.2 equiv), a palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2 mol%), and a base such as lithium hexamethyldisilazide (LiHMDS) (2.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to the specified temperature (e.g., 100 °C) for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of alkynylpyridazines. This reaction typically employs a dual catalytic system of palladium and copper.
Comparative Performance of Catalytic Systems for Sonogashira Coupling
| Catalyst System | 3-Halopyridazine | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | 1-Octyne | Et₃N | DMF | 100 | 3 | 85 |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | 4-Ethynylanisole | Et₃N | DMF | 100 | 3 | 92 |
A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated high to excellent yields using a catalytic system composed of Pd(CF₃COO)₂, PPh₃, and CuI in the presence of triethylamine as the base.[2][3] This system proved to be robust for both aromatic and aliphatic alkynes.
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine
In a round-bottomed flask, Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) are added. The flask is evacuated and backfilled with an inert atmosphere. DMF is then added, and the mixture is stirred for 30 minutes. Subsequently, 2-amino-3-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine are added. The reaction mixture is heated at 100 °C for 3 hours, with the reaction progress monitored by TLC. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.[3]
References
Structure-Activity Relationship (SAR) Studies of Pyridazine Derivatives: A Comparative Guide
An examination of pyridazine derivatives reveals a versatile scaffold for drug discovery, with substitutions at the 3-position significantly influencing biological activity. While direct SAR studies on derivatives prepared from 3-(bromomethyl)pyridazine are not extensively available in publicly accessible literature, a detailed analysis of closely related pyridazine-3-carboxamides provides valuable insights into the structural requirements for potent and selective biological activity.
This guide presents a comparative analysis of a series of pyridazine-3-carboxamide derivatives, focusing on their structure-activity relationships as selective cannabinoid receptor 2 (CB2) agonists. The data herein is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents based on the pyridazine core.
Comparative Biological Activity of Pyridazine-3-Carboxamide Derivatives
The following table summarizes the in vitro activity of a series of pyridazine-3-carboxamide derivatives as CB2 agonists. The potency of these compounds is expressed as the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum response.
| Compound ID | R¹ Substituent | R² Substituent | EC50 (nM) for CB2 Agonist Activity |
| 1 | H | Adamantan-1-yl | 15.78 ± 1.23 |
| 2 | H | 2-Methyladamantan-2-yl | 3.665 ± 0.553 |
| 3 | H | 1-Adamantylacetyl | >10000 |
| 4 | Cl | Adamantan-1-yl | 29.34 ± 2.11 |
| 5 | Cl | 2-Methyladamantan-2-yl | 10.33 ± 0.98 |
| 6 | OMe | Adamantan-1-yl | 45.67 ± 3.54 |
| 7 | OMe | 2-Methyladamantan-2-yl | 21.89 ± 1.76 |
Structure-Activity Relationship (SAR) Insights
The data presented in the table above highlights key structural features that govern the CB2 agonist activity of these pyridazine-3-carboxamide derivatives:
-
Influence of the R² Substituent: A bulky, lipophilic group at the R² position is crucial for potent CB2 agonism. The adamantanyl moiety provides a good anchor within the receptor binding pocket. Introduction of a methyl group on the adamantanyl cage, as seen in compound 2 (2-methyladamantan-2-yl), significantly enhances potency compared to the unsubstituted adamantanyl group in compound 1 . This suggests that the additional methyl group may engage in favorable hydrophobic interactions within the receptor. Conversely, extending the linker between the adamantanyl group and the amide nitrogen, as in compound 3 , leads to a complete loss of activity.
-
Influence of the R¹ Substituent on the Pyridazine Ring: Substitutions at the 6-position of the pyridazine ring (R¹) modulate the activity. A hydrogen atom at this position (compounds 1 and 2 ) is generally favorable for high potency. The introduction of a chlorine atom (compounds 4 and 5 ) or a methoxy group (compounds 6 and 7 ) at the R¹ position leads to a decrease in potency compared to their unsubstituted counterparts. This indicates that steric hindrance or electronic effects at this position may be detrimental to optimal receptor binding.
Experimental Protocols
Calcium Mobilization Assay for CB2 Agonist Activity Assessment:
The biological activity of the synthesized pyridazine-3-carboxamide derivatives was evaluated using an in vitro calcium mobilization assay in CHO-K1 cells stably co-expressing the human CB2 receptor and a G-protein α-subunit (Gα16).
-
Cell Culture: CHO-K1 cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 400 µg/mL G418, and 50 µg/mL hygromycin B at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Preparation: Cells were seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Dye Loading: The cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution was removed, and the cells were washed with assay buffer. Serial dilutions of the test compounds were then added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: The increase in fluorescence intensity upon compound addition was recorded. The EC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Structure-Activity Relationships
The following diagrams illustrate the core scaffold and the key structural modifications influencing the biological activity of the pyridazine-3-carboxamide derivatives.
Caption: General structure of pyridazine-3-carboxamides and key SAR points.
Caption: Workflow for the in vitro calcium mobilization assay.
A Comparative Guide to the Reaction Mechanism of 3-(Bromomethyl)pyridazine: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
The nucleophilic substitution reaction of 3-(Bromomethyl)pyridazine is a fundamental transformation in the synthesis of various biologically active molecules. The electron-withdrawing nature of the pyridazine ring significantly influences the reactivity of the benzylic-like bromomethyl group. Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and predicting product outcomes. This guide provides a comparative analysis of the two plausible nucleophilic substitution mechanisms for this compound: the unimolecular (SN1) and bimolecular (SN2) pathways. In the absence of direct computational studies on this specific molecule, this comparison is built upon established principles of physical organic chemistry and supported by computational data from analogous systems.
Hypothesized Reaction Pathways
The reaction of this compound with a nucleophile (Nu-) can proceed through either a concerted SN2 mechanism or a stepwise SN1 mechanism, each with distinct transition states and intermediates.
SN2 Pathway: A Concerted Approach
In the SN2 mechanism, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, in a single, concerted step that also involves the departure of the bromide leaving group. This leads to an inversion of stereochemistry at the carbon center.
Hypothesized SN2 Reaction Pathway for this compound
Safety Operating Guide
Navigating the Safe Disposal of 3-(Bromomethyl)pyridazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Bromomethyl)pyridazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally similar compounds, including this compound hydrobromide, 3-Bromopyridine, and other brominated pyridine derivatives. All procedures should be conducted in accordance with local, regional, and national regulations.
Understanding the Hazard Profile
To ensure safe handling, it is crucial to be aware of the potential hazards associated with this compound and its analogues. The following table summarizes key quantitative data extrapolated from related compounds.
| Property | Data | Source Analogue(s) |
| Molecular Formula | C₅H₅BrN₂ | This compound |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | This compound hydrobromide, 3-Bromopyridine |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | This compound hydrobromide, 3-Bromopyridine |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | 3-Bromopyridine |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are critical for the safe disposal of this compound and its waste.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and closed-toe shoes.
Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Disposal of Unused Product and Contaminated Materials
All waste materials must be treated as hazardous waste.
-
Waste Characterization: Classify waste containing this compound as hazardous chemical waste.
-
Containerization:
-
Place unused or surplus this compound in its original container or a clearly labeled, sealed container.
-
Collect all contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a separate, labeled hazardous waste container.
-
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Bromomethyl)pyridazine
Essential Safety and Handling Guide for 3-(Bromomethyl)pyridazine
For researchers, scientists, and drug development professionals, ensuring safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, a compound requiring careful management in a laboratory setting. The following procedures are based on the known hazards of structurally similar bromomethyl-substituted pyridines and should be supplemented by consulting the specific Safety Data Sheet (SDS) for the compound and adhering to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] For prolonged contact, consider double-gloving. |
| Body | Flame-Resistant Laboratory Coat | Wear fire/flame resistant and impervious clothing.[1] A fully buttoned lab coat should be worn. |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] Use a respirator if engineering controls such as a fume hood are insufficient. |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted. |
Operational Plan: Safe Handling Procedure
All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Preparation:
-
Ensure all required PPE is correctly worn before handling the compound.
-
Verify that a safety shower and eyewash station are easily accessible.
-
Assemble all necessary equipment and reagents within the fume hood.
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Keep the compound away from incompatible materials such as strong oxidizing agents and strong acids.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Store away from heat, sparks, and open flames.[2]
-
The storage area should be designated for flammable materials.[2]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Collect solid waste contaminated with this compound (e.g., gloves, absorbent material) in a designated and labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
Disposal Method:
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]
-
One method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[3]
Emergency Procedures
Spill Response:
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[4]
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety department. Avoid breathing vapors and ensure adequate ventilation.[1]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.
Safe Handling Workflow
The following diagram illustrates the procedural flow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
